5-Aminopentan-1-ol
Description
Historical Trajectory of Research on 5-Amino-1-pentanol
Early research into 5-Amino-1-pentanol likely focused on its fundamental chemical properties and synthesis methods. Patents from the mid-20th century indicate early investigations into the preparation of amino alcohols, including methods that could potentially yield 5-amino-1-pentanol. For instance, patents from the late 1940s and early 1950s describe processes for preparing amino alcohols and specifically 5-amino-1-pentanol and its alkyl derivatives. google.com These early studies laid the groundwork for understanding its chemical behavior and potential as a synthetic intermediate. Historically, methods for preparing amino alcohols included amino acid reduction, Grignard reagent addition, and halogenated alcohol amino substitution. google.com However, some of these early methods faced challenges such as high raw material costs, difficulty in obtaining materials, or the generation of significant waste. google.com For example, a method using 1,5-pentanediol (B104693) as a raw material involved monochlorination followed by amination, which produced substantial waste and yielded a moderate amount of the target amino alcohol. google.com
Contemporary Significance and Research Gaps in 5-Amino-1-pentanol Studies
In contemporary research, 5-Amino-1-pentanol is recognized for its increasing importance, particularly as a building block derived from biomass and as a starting material for valuable chemicals like valerolactam, a monomer for polyamides. wikipedia.org Its bifunctional nature makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. chemimpex.com It is used in the synthesis of active pharmaceutical ingredients (APIs), including potential antimalarials and antivirals, and in the production of certain quinolone antibiotics and HIV protease inhibitors. pmarketresearch.com Furthermore, it is explored in biochemical research to understand metabolic pathways and enzyme interactions. chemimpex.com
Despite its utility, research gaps remain, particularly in developing more efficient, green, and sustainable synthesis methods. While traditional methods exist, there is a push towards utilizing biomass-derived precursors and developing catalytic processes that are atom-economical and environmentally friendly. google.comresearchgate.net The market demand for 5-Amino-1-pentanol is also increasing, partly driven by its use as a starting material for the synthesis of complex natural products like the alkaloid Manzamine A, which possesses various biological activities. google.comchemicalbook.com Currently, 5-amino-1-pentanol is often available in reagent quantities, which can be costly, highlighting the need for more efficient large-scale production methods. google.com Research is also ongoing to explore its potential in novel applications, such as carbon dioxide absorption and as a component in advanced polymer structures for gene delivery. wikipedia.orgvulcanchem.comresearchgate.net
Methodological Approaches in 5-Amino-1-pentanol Research
Research on 5-Amino-1-pentanol employs a variety of methodological approaches, primarily focused on its synthesis, characterization, and application in further chemical transformations.
Synthesis Methods: Several methods are used for the synthesis of 5-Amino-1-pentanol, with a growing emphasis on sustainable and efficient routes.
Reductive Amination: A prominent method involves the reductive amination of biomass-derived 2-hydroxytetrahydropyran (B1345630) (2-HTHP). This process typically utilizes supported metal catalysts, such as nickel (Ni) or platinum (Pt) on various supports like ZrO₂, Al₂O₃, or TiO₂. researchgate.netresearchgate.netcjcatal.comacs.org The reaction often proceeds through the in situ generation of 5-hydroxypentanal (B1214607). researchgate.netcjcatal.comresearchgate.net For example, Ni/ZrO₂ catalysts have shown high yields in the reductive amination of 2-HTHP. cjcatal.com
Hydrogenolysis of Furfurylamine (B118560): Another approach is the selective hydrogenolysis of biomass-derived furfurylamine. researchgate.netacs.org Supported platinum catalysts, such as Pt/TiO₂, have demonstrated efficiency in cleaving the α–C–O bond in furfurylamine to produce 5-Amino-1-pentanol under relatively mild conditions. acs.org
Biocatalytic Approaches: Enzymatic pathways are also being explored, where engineered microorganisms like E. coli can convert precursors such as lysine (B10760008) into 5-Amino-1-pentanol through a series of enzymatic reactions. nih.gov This represents a promising route for sustainable production. nih.gov
Hydration-Reductive Amination of 3,4-Dihydro-2H-pyran: Industrial-scale synthesis often employs 3,4-dihydro-2H-pyran (DHP) as a precursor, undergoing hydration followed by reductive amination using heterogeneous Ni catalysts. google.com This method can achieve high yields and is considered energy-efficient. google.com
Characterization Techniques: To confirm the structure and purity of synthesized 5-Amino-1-pentanol, various analytical techniques are employed. These include:
Gas Chromatography (GC) for purity analysis. sigmaaldrich.comtcichemicals.com
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. google.com
Mass Spectrometry (MS) for molecular weight confirmation and identification. nih.gov
Infrared (IR) spectroscopy to identify functional groups. fishersci.fichembeez.com
Techniques such as H₂-TPR, NH₃-TPD, XPS, BET, and CO-chemisorption are used to characterize the properties of catalysts utilized in its synthesis. researchgate.net
Application in Synthesis: 5-Amino-1-pentanol is frequently used as a reactant or building block in the synthesis of more complex molecules. Methodological approaches in this area involve standard organic synthesis techniques, such as:
Reactions with anhydrides to form polymers like polyesteramides. vulcanchem.com
Intramolecular cyclocondensation reactions, often catalyzed by zeolites, to form cyclic amines like piperidine (B6355638). chemicalbook.comnih.gov
Use as a starting reagent in the synthesis of various pharmaceutical intermediates and complex organic structures. chemicalbook.comsigmaaldrich.com
Research findings often include data on reaction conditions, catalyst performance, and product yields. For instance, studies on reductive amination report yields achieved with different catalysts and conditions. researchgate.netcjcatal.comacs.orgresearchgate.net
Here is a table summarizing some synthesis methods and their reported yields:
| Synthesis Method | Precursor(s) | Catalyst(s) | Reported Yield | Reference |
| Reductive Amination | 2-Hydroxytetrahydropyran | Supported Ni (e.g., Ni/ZrO₂) | 90.8% | |
| Reductive Amination | 2-Hydroxytetrahydropyran | 50Ni-Al₂O₃ | 91.3% | researchgate.net |
| Reductive Amination | 2-Hydroxytetrahydropyran | Ni-Mg₃AlOx | 85% (from dihydropyran) | researchgate.net |
| Selective Hydrogenolysis | Furfurylamine | Pt/TiO₂ | 85.4% | acs.org |
| Hydration-Reductive Amination | 3,4-Dihydro-2H-pyran | Heterogeneous Ni | 93% | google.com |
| Biosynthesis | Lysine (E. coli strains) | Enzymes | 1.5 g/L | |
| Biosynthesis (Energy-conserving pathway in E. coli) | Glucose (via Lysine) | Enzymes | 1502.8 mg/L | nih.gov |
This table illustrates the diverse approaches being explored to synthesize 5-Amino-1-pentanol, highlighting both chemical catalysis and biocatalysis as effective strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-aminopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGKDMHENBFVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179771 | |
| Record name | 5-Aminopentan-1-ol | |
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Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or pale yellow solid; mp = 34-37 deg C; [Alfa Aesar MSDS] | |
| Record name | 5-Aminopentan-1-ol | |
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CAS No. |
2508-29-4 | |
| Record name | 5-Amino-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-29-4 | |
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| Record name | 5-Aminopentan-1-ol | |
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| Record name | 5-Aminopentan-1-ol | |
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| Record name | 5-aminopentan-1-ol | |
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Synthetic Methodologies and Preparative Routes for 5 Amino 1 Pentanol
Established Synthetic Pathways for 5-Amino-1-pentanol Production
Traditional and more established methods for synthesizing 5-Amino-1-pentanol often involve multi-step sequences starting from various precursors. These routes aim to selectively introduce the amino and hydroxyl functionalities at the terminal positions of a five-carbon chain.
Reductive Amination Strategies for 5-Amino-1-pentanol Synthesis
Reductive amination is a key strategy for the synthesis of 5-amino-1-pentanol, typically involving the reaction of a carbonyl compound with ammonia (B1221849) or an amine in the presence of a reducing agent. A notable approach utilizes biomass-derived 2-hydroxytetrahydropyran (B1345630) (2-HTHP), which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal (B1214607). banrepcultural.orgresearchgate.netcjcatal.comresearchgate.net The reductive amination of this intermediate aldehyde with ammonia yields 5-amino-1-pentanol. banrepcultural.orgresearchgate.netcjcatal.com
Research has focused on optimizing catalysts for this transformation. Supported nickel catalysts, particularly Ni/ZrO₂, have shown high efficiency. researchgate.netcjcatal.com For instance, a Ni/ZrO₂ catalyst achieved a 90.8% yield of 5-amino-1-pentanol under mild conditions (80 °C and 2 MPa H₂). researchgate.netcjcatal.com Another effective catalyst is nickel-hydrotalcite (Ni-HAP), with a 10 wt% Ni loading demonstrating superior performance compared to other Ni loadings and commercial hydrogenation catalysts like Ru/C, Pt/C, Pd/C, and Raney Ni. banrepcultural.org An excellent yield of 92% was reported using 10Ni-HAP under conditions of 80 °C and 2 MPa H₂. banrepcultural.org The high catalytic performance of Ni-HAP is attributed to factors such as high Ni particle dispersion, reducibility, and acidic intensity. banrepcultural.org
Another reductive amination route starts from 3,4-dihydro-2H-pyran. This precursor undergoes a hydration reaction to form 2-hydroxytetrahydropyran, which is then subjected to reductive amination with ammonia and a Ni/Co-based catalyst. google.com This two-step process, conducted under mild conditions (temperature ≤ 120 °C, pressure ≤ 3 MPa), has demonstrated a yield of up to 93%. google.com
Data from studies on reductive amination:
| Catalyst | Precursor | Conditions | Yield (%) | Reference |
| Ni/ZrO₂ | 2-Hydroxytetrahydropyran | 80 °C, 2 MPa H₂, aqueous | 90.8 | researchgate.netcjcatal.com |
| 10Ni-HAP | 2-Hydroxytetrahydropyran | 80 °C, 2 MPa H₂ | 92 | banrepcultural.org |
| Ni/Co-based | 3,4-Dihydro-2H-pyran | ≤ 120 °C, ≤ 3 MPa, 2 steps | 93 | google.com |
| Ni-hydrotalcite | Dihydropyran | Continuous process | Up to 85 | wikipedia.org |
Amidation-Reduction Sequences in 5-Amino-1-pentanol Synthesis
While not explicitly detailed as a primary route for 5-amino-1-pentanol in the provided search results, amidation-reduction sequences are a general class of reactions that could potentially be applied. This typically involves forming an amide linkage, often from a carboxylic acid or derivative and an amine, followed by reduction of the amide carbonyl to the corresponding amine. The search results indicate that 5-amino-1-pentanol can be formed by reductive amidation of 2-hydroxytetrahydropyran (formed from dihydropyran) with ammonia and hydrogen upon water elimination. wikipedia.org This suggests a sequence where an intermediate amide or similar species is formed and subsequently reduced.
Hydroboration-Amination Approaches to 5-Amino-1-pentanol
Hydroboration-amination sequences typically involve the hydroboration of an alkene, followed by amination of the resulting organoborane. While the search results mention hydroboration in the context of synthesizing 1,2- and 1,3-amino alcohols from allylamines and homoallylamines acs.org, a direct application of this method specifically for the synthesis of 5-amino-1-pentanol from a pentene precursor is not detailed. The synthesis of 5-amino-1-pentanol from 5-amino-1-pentene via hydroamination/cyclization has been reported using specific zirconium complexes, although this yields a cyclic product (piperidine) rather than the linear amino alcohol. rsc.org
Novel and Sustainable Synthetic Methodologies for 5-Amino-1-pentanol
Driven by the increasing interest in sustainable chemical processes, research is exploring novel and environmentally friendly routes for 5-amino-1-pentanol synthesis, including enzymatic and electrochemical methods.
Enzymatic and Biocatalytic Syntheses of 5-Amino-1-pentanol
Enzymatic and biocatalytic approaches offer promising routes for the sustainable production of 5-amino-1-pentanol, often utilizing renewable feedstocks. One such pathway involves the conversion of L-lysine. researchgate.netnih.gov In engineered Escherichia coli strains, L-lysine can be converted to 5-aminopentanal (B1222117) through a two-step enzymatic cascade involving lysine (B10760008) decarboxylase (LdcC) and putrescine transaminase (PatA). 5-aminopentanal is an intermediate that can then be reduced to 5-amino-1-pentanol. Another enzymatic route directly oxidizes L-lysine to 2-keto-6-aminocaproate using L-lysine α-oxidase (RaiP), followed by decarboxylation to 5-aminopentanal using α-ketoacid decarboxylase (KivD).
Engineered E. coli strains have demonstrated the ability to produce 5-amino-1-pentanol through these pathways. One study reported a titer of 1502.8 mg/L of 5-amino-1-pentanol in shake flasks using an energy-conserving pathway that converts lysine. researchgate.netnih.gov This pathway involves decarboxylation, two transamination steps, and two reduction reactions. researchgate.netnih.gov Screening for 5-aminopentanal reductase and 5-amino-1-pentanol transaminase was conducted to construct this pathway. researchgate.netnih.gov
Another biocatalytic approach involves the hydrogenolysis of biomass-derived furfurylamine (B118560). researchgate.netresearchgate.net A green catalytic system utilizes furfural (B47365) and ionic liquid hydroxylamine (B1172632) salt as initial raw materials. researchgate.netdntb.gov.ua This system involves the synthesis of 2-furonitrile (B73164) from furfural, followed by hydrogenation to furfurylamine, and finally hydrogenolysis of furfurylamine to 5-amino-1-pentanol. researchgate.netresearchgate.net High-efficiency catalysts, such as Ru/g-C₃N₄ for the hydrogenation of 2-furonitrile and Pt/ZrO₂ for the hydrogenolysis of furfurylamine, have been developed for this process. researchgate.net A yield of 48.7% based on furfural has been reported for this multi-step biocatalytic conversion. researchgate.net
Research findings in enzymatic/biocatalytic synthesis:
| Starting Material | Organism/Enzymes | Key Intermediate | Product Titer/Yield | Reference |
| L-lysine | Engineered E. coli (LdcC, PatA, reductase) | Cadaverine, 5-aminopentanal | 1502.8 mg/L (shake flask) | researchgate.netnih.gov |
| L-lysine | Engineered E. coli (RaiP, KivD, reductase) | 2-keto-6-aminocaproate, 5-aminopentanal | Not specified for 5-AP, 52.24 g/L 5AVA (intermediate) | |
| Furfural | Multi-step biocatalysis (ionic liquid, Ru/g-C₃N₄, Pt/ZrO₂) | 2-furonitrile, furfurylamine | 48.7% (based on furfural) | researchgate.netresearchgate.net |
Photoredox and Electrocatalytic Approaches for 5-Amino-1-pentanol
Photoredox and electrocatalytic methods represent emerging areas in the synthesis of organic compounds, offering potential for milder reaction conditions and improved sustainability. While the general principles of photoredox catalysis acs.orgacs.org and electrocatalysis are being explored for various transformations, including the synthesis of amines and amino alcohols sci-hub.se, specific examples detailing the synthesis of 5-amino-1-pentanol using these precise methodologies were not prominently found in the provided search results. Research in these areas is active, and future developments may yield novel photoredox or electrocatalytic routes to 5-amino-1-pentanol. The electrohydrodimerization of acrylonitrile (B1666552) to adiponitrile, a precursor to 1,6-hexanediamine, is a related electrochemical process in the synthesis of diamines sci-hub.se, suggesting the potential for electrochemical methods in the synthesis of amino alcohols.
Green Chemistry Principles in 5-Amino-1-pentanol Synthesis
The synthesis of 5-amino-1-pentanol is increasingly incorporating green chemistry principles to minimize environmental impact and improve efficiency. Utilizing biomass-derived feedstocks, such as dihydropyran from furfural, is a key aspect of green synthesis routes acs.orgresearchgate.netcjcatal.com. These methods offer a sustainable alternative to pathways relying on petrochemicals.
Efficient catalytic systems that operate under mild conditions (lower temperatures and pressures) contribute to reduced energy consumption acs.orggoogle.comresearchgate.net. The development of reusable catalysts and the use of environmentally benign solvents or solvent-free conditions are also important considerations in green synthesis researchgate.netresearchgate.net. For instance, a green catalytic system using furfural and an ionic liquid hydroxylamine salt as initial materials has been reported, highlighting the use of recoverable and reusable components researchgate.net.
Optimization of Reaction Conditions for 5-Amino-1-pentanol Synthesis
Optimization of reaction conditions is crucial for maximizing the yield and selectivity of 5-amino-1-pentanol synthesis. This involves careful control of factors such as temperature, pressure, reaction time, reactant ratios, and catalyst selection. Mild reaction conditions, such as temperatures below 120°C and pressures below 3 MPa, have been shown to be effective in achieving high yields in certain synthetic routes google.com.
The concentration of reactants, such as the mass ratio of dihydropyran to water in hydration reactions, also plays a significant role in the conversion and selectivity google.com. Optimization efforts often involve exploring a range of these parameters to identify the most favorable conditions for a specific catalytic system and synthetic pathway.
Catalyst development is a critical area in the synthesis of 5-amino-1-pentanol, with research focusing on improving activity, selectivity, and stability. Various solid catalysts have been investigated for the reductive amination of 2-hydroxytetrahydropyran. Nickel-based catalysts, particularly those supported on hydrotalcite-like compounds (Ni-Mg₃AlOₓ) or zirconia (Ni/ZrO₂), have shown high activity and selectivity acs.orgresearchgate.netcjcatal.com.
Studies have explored the effect of nickel loading on catalyst performance, indicating that loadings above 20 wt% can be very active acs.orgresearchgate.net. Bimetallic catalysts, such as NiCo/Al₂O₃, have also been studied, with the incorporation of cobalt potentially improving reducibility and stability, although high cobalt amounts might decrease the yield at lower temperatures sciopen.com.
Noble metal catalysts, such as supported platinum (Pt/ZrO₂) and ruthenium (Ru/g-C₃N₄), have been employed in multi-step synthesis routes starting from furfural researchgate.netpatsnap.comresearchgate.net. Rhodium and ruthenium complexes have also been reported as catalysts for the dehydrogenation of 5-amino-1-pentanol to valerolactam wikipedia.org.
Catalyst properties such as dispersion of active particles, reducibility, and acidic intensity are considered important factors influencing catalytic performance researchgate.net. Research continues to focus on developing inexpensive, efficient, and stable heterogeneous catalysts for the sustainable production of 5-amino-1-pentanol acs.orgresearchgate.net.
Solvent selection and reaction engineering play significant roles in the efficiency and scalability of 5-amino-1-pentanol synthesis. The choice of solvent can influence reactant solubility, catalyst performance, and product isolation. Water is used as a solvent in some hydration and reductive amination steps, aligning with green chemistry principles google.comresearchgate.netacs.org. Methanol (B129727) and ethanol (B145695) have also been mentioned as solvents in certain catalytic reactions google.comottokemi.com. Isopropanol is used as a solvent in the hydrogenation of furfuronitrile to furfurylamine in a three-step synthesis from furfural patsnap.com.
Reaction engineering involves designing and optimizing the reactor system and operating conditions for efficient mass and heat transfer, as well as catalyst-reactant contact. Continuous processes, for instance, can achieve high product yields wikipedia.org. The use of autoclaves for reactions under elevated temperature and pressure is common in reductive amination processes google.compatsnap.com. Studies utilizing continuous flow reactors have also been conducted to evaluate catalyst stability over extended periods researchgate.netsciopen.com.
The in situ generation of reactive intermediates, such as 5-hydroxypentanal from the ring-opening tautomerization of 2-hydroxytetrahydropyran, is an example of reaction engineering that can enhance reaction efficiency acs.orgresearchgate.netcjcatal.com.
Purification and Isolation Methodologies for 5-Amino-1-pentanol Research Samples
Purification and isolation are essential steps to obtain high-purity 5-amino-1-pentanol from the reaction mixture for research and various applications. Common purification techniques include fractional distillation, particularly under vacuum, to separate the product from byproducts, unreacted starting materials, and the catalyst google.com.
After the reaction, the catalyst is typically separated by filtration google.com. Solvent removal under reduced pressure is often employed to concentrate the crude product before further purification patsnap.com. The specific purification method may depend on the synthetic route used and the nature of the crude product mixture. For research samples, achieving high purity is critical for accurate characterization and reliable experimental results.
Chemical Reactivity, Derivatization, and Transformation Studies of 5 Amino 1 Pentanol
Nucleophilic Reactivity of the Amino Group in 5-Amino-1-pentanol
The primary amino group in 5-Amino-1-pentanol readily participates in nucleophilic reactions. medchemexpress.combroadpharm.comcymitquimica.com This reactivity is fundamental to its use in forming new carbon-nitrogen bonds and incorporating the pentanolamine structure into larger molecules.
Acylation Reactions with 5-Amino-1-pentanol
Acylation reactions involving the amino group of amino alcohols like 5-Amino-1-pentanol have been studied, particularly in the context of enzymatic catalysis. Using myristic acid as an acyl donor and immobilized Candida antarctica lipase (B570770) B (Novozym® 435), both O-acylation and N-acylation can occur. researchgate.net The chemoselectivity of these reactions, favoring O-acylation over N-acylation, is influenced by the solvent used and the chain length of the amino alcohol. For 4-amino-1-pentanol (a related compound, likely referring to 5-amino-1-pentanol), O-acylation was favored in solvents like tert-amyl alcohol and n-hexane. researchgate.net
Alkylation Reactions of the Amine Moiety in 5-Amino-1-pentanol
The amino group can undergo alkylation. For instance, the reductive alkylation of 5-amino-1-pentanol using formaldehyde (B43269) has been explored as a route to synthesize 5-(Dimethylamino)pentan-1-ol. This reaction typically involves a reductive amination strategy, often employing catalysts like palladium or nickel. Studies suggest that controlling reaction parameters such as temperature (e.g., 20–25°C) can help minimize side reactions.
Formation of Schiff Bases and Imines from 5-Amino-1-pentanol
Primary amines, including the amino group in 5-Amino-1-pentanol, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgajgreenchem.com This reaction involves a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of water. libretexts.org The formation of Schiff bases is a common method for derivatizing amines and is utilized in various synthetic procedures. ajgreenchem.comresearchgate.net
Cyclization Reactions Involving the Amine and Hydroxyl Functionalities
The presence of both amine and hydroxyl groups within the same molecule allows for intramolecular cyclization reactions. 5-Amino-1-pentanol can undergo intramolecular cyclocondensation to form cyclic structures, such as piperidine (B6355638) and substituted piperidines. wikipedia.orgchemicalbook.com These reactions can be catalyzed by zeolites, with the selectivity towards different cyclic products (e.g., piperidine vs. 2-aminopyran) being dependent on the type of zeolite catalyst used. chemicalbook.com For example, using HY zeolite in the presence of methanol (B129727) or ethanol (B145695) can lead to high conversion of 5-Amino-1-pentanol and predominant formation of piperidine and N-methylpiperidine. chemicalbook.com
Reactivity of the Hydroxyl Group in 5-Amino-1-pentanol
The primary hydroxyl group in 5-Amino-1-pentanol also exhibits reactivity, allowing for further derivatization or replacement with other functional groups. medchemexpress.combroadpharm.combroadpharm.com
Esterification and Etherification of 5-Amino-1-pentanol
The hydroxyl group can participate in esterification and etherification reactions. While the provided search results primarily highlight the reactivity of the amine group and cyclization reactions, the general reactivity of primary alcohols supports the potential for these transformations. For instance, 1,5-pentanediol (B104693), a related diol, is noted as being ideal for esterification, suggesting the hydroxyl group in 5-Amino-1-pentanol would also undergo such reactions. Additionally, 5-(Boc-amino)-1-pentanol, a protected derivative, is described as having a hydroxyl group that enables further derivatization, which would include esterification and etherification. broadpharm.comchemicalbook.com The reaction of amino alcohols with dicarboxylic acid esters or cyclic acid anhydrides, such as succinic anhydride (B1165640), to form polyesteramides involves the initial reaction of the anhydride with the nucleophilic amino group, followed by polycondensation, which would involve the hydroxyl group. wikipedia.org
Oxidation Reactions of the Primary Alcohol in 5-Amino-1-pentanol
The primary alcohol functional group in 5-amino-1-pentanol is susceptible to oxidation, a key transformation for introducing carbonyl functionalities or carboxylic acids into the molecule. While general oxidizing agents can affect both the alcohol and amine moieties guidechem.com, selective oxidation of the primary alcohol is of significant interest for targeted synthesis.
One notable oxidation reaction involving the primary alcohol is its participation in oxidative ring closure. This process, often coupled with intramolecular cyclization, leads to the formation of cyclic amide compounds, specifically lactams. For 5-amino-1-pentanol, this results in the formation of the six-membered lactam, 2-piperidinone (δ-valerolactam) wikipedia.orgwikipedia.orgwikipedia.org. Catalytic systems, such as those involving ruthenium complexes, have been employed to facilitate this oxidative cyclization wikipedia.orgwikipedia.orgwikipedia.org. For instance, triruthenium dodecacarbonyl (Ru₃(CO)₁₂) in conjunction with a phosphane complex has been shown to catalyze the oxidative ring closure of 5-amino-1-pentanol to 2-piperidinone wikipedia.orgrsc.org.
Enzymatic methods have also been explored for the oxidative lactamization of amino alcohols. Studies using horse liver alcohol dehydrogenase (HLADH) coupled with NADH oxidase demonstrated the conversion of 5-amino-1-pentanol to the corresponding 6-membered lactam, although the yield was reported to be lower compared to a shorter chain amino alcohol like 4-amino-1-butanol (B41920) acs.org.
While the provided information primarily focuses on oxidative cyclization, the primary alcohol could, in principle, be oxidized to 5-aminopentanal (B1222117) (an aldehyde) or 5-aminopentanoic acid (a carboxylic acid) under appropriate conditions, similar to the oxidation of related amino alcohols . However, specific detailed studies on the selective oxidation of the alcohol to these linear products for 5-amino-1-pentanol were not prominently featured in the search results.
Bifunctional Reactivity and Intramolecular Processes of 5-Amino-1-pentanol
The presence of both a nucleophilic primary amine and a nucleophilic primary alcohol within the same molecule bestows 5-amino-1-pentanol with significant bifunctional reactivity guidechem.comwikipedia.orgwikipedia.orgchemicalbook.comgoogle.comchembk.com. This allows it to participate in reactions where either functional group acts independently or where both groups engage in cooperative or sequential transformations. A particularly important aspect of its bifunctionality is its propensity for intramolecular reactions, driven by the favorable entropy associated with forming five- or six-membered rings.
Intramolecular cyclization is a key reaction pathway for 5-amino-1-pentanol, leading to the formation of cyclic compounds wikipedia.orgwikipedia.orgrsc.orgchemicalbook.comchemicalbook.comsigmaaldrich.comscientificlabs.comottokemi.comsigmaaldrich.comwikipedia.org. This reactivity is central to its use as a building block for heterocyclic chemistry.
Ring Closure and Lactam Formation from 5-Amino-1-pentanol Derivatives
The intramolecular reactivity of 5-amino-1-pentanol frequently leads to ring closure, yielding cyclic amines (piperidines) or cyclic amides (lactams). The outcome of the cyclization is often dependent on the reaction conditions and the catalyst employed.
Intramolecular cyclocondensation of 5-amino-1-pentanol can produce piperidine, a six-membered cyclic amine. This transformation has been reported to occur facilely, particularly in the presence of zeolite catalysts and at elevated temperatures chemicalbook.comchemicalbook.comsigmaaldrich.comscientificlabs.comottokemi.comsigmaaldrich.comwikipedia.org. Substituted piperidines can also be formed under these conditions, for example, in the presence of methanol or ethanol leading to methyl or ethyl piperidines chemicalbook.comsigmaaldrich.comscientificlabs.comottokemi.comsigmaaldrich.comwikipedia.org.
Lactam formation, specifically the generation of 2-piperidinone (δ-valerolactam), is another significant ring closure pathway. As discussed in the oxidation section, this can occur via oxidative cyclization catalyzed by transition metal complexes wikipedia.orgwikipedia.orgwikipedia.orgrsc.org. The formation of both piperidine and 2-piperidinone from 5-amino-1-pentanol has been observed in reactions catalyzed by systems like Ru₃(CO)₁₂ and a phosphane rsc.orgrsc.org. The selectivity between the cyclic amine and cyclic amide products can be influenced by additives; for instance, the addition of water can favor the formation of the cyclic amine, while the use of a sacrificial ketone as a hydrogen acceptor can direct the reaction towards the cyclic amide rsc.orgrsc.org.
Research findings on the cyclization of 5-amino-1-pentanol over different zeolite catalysts illustrate the dependence of product distribution on the catalyst type. For example, studies using ZSM5, HM, and HY zeolites showed varying selectivities towards piperidine and 2-aminopyran chemicalbook.com. The reaction temperature also plays a crucial role in the conversion and yield of cyclic products chemicalbook.com.
An example of experimental data on the cyclization of 5-amino-1-pentanol is presented below, illustrating the product distribution under specific catalytic conditions.
Table 1: Cyclization of 5-Amino-1-pentanol over Ru₃(CO)₁₂/CataCXium® PCy Catalyst
| Substrate | Catalyst System | Conditions | Conversion (%) | Piperidine Yield (%) | Piperidone Yield (%) |
| 5-Amino-1-pentanol | Ru₃(CO)₁₂/CataCXium® PCy | 140 °C, 21 h, cyclohexane, with additives | Full | Varies | Varies |
Note: The exact yields for piperidine and piperidone vary depending on the specific additive used (water or ketone) as reported in the source rsc.orgrsc.org. This table represents a general outcome of full conversion.
Mechanistic Investigations of Reactions Involving 5-Amino-1-pentanol
Understanding the reaction mechanisms involving 5-amino-1-pentanol provides insights into its reactivity and helps in optimizing reaction conditions for desired products. Mechanistic studies often involve identifying intermediates, determining rate-limiting steps, and elucidating transition states.
In the context of the catalytic cyclization of 5-amino-1-pentanol to cyclic amines and amides, the "Hydrogen Shuttling" mechanism has been proposed for certain ruthenium-catalyzed systems rsc.orgrsc.org. This mechanism involves the initial dehydrogenation of the alcohol to a carbonyl compound (likely 5-hydroxypentanal), followed by condensation with the amine group to form an imine intermediate. This imine can then undergo hydrogenation to yield the cyclic amine (piperidine) or further transformation to the cyclic amide (2-piperidinone) rsc.orgrsc.org. The balance between hydrogen loss and water loss from intermediates is considered crucial in determining the product distribution rsc.org.
Mechanistic pathways have also been investigated for the synthesis of 5-amino-1-pentanol itself, particularly from biomass-derived precursors. For instance, proposed reaction pathways for the reductive amination of 2-hydroxytetrahydropyran (B1345630) to synthesize 5-amino-1-pentanol over supported nickel catalysts involve the ring-opening tautomerization of 2-hydroxytetrahydropyran to 5-hydroxypentanal (B1214607), followed by reductive amination of the aldehyde researchgate.netcjcatal.comresearchgate.net.
Kinetic Studies of 5-Amino-1-pentanol Reactions
Kinetic studies provide quantitative information about reaction rates and how they are influenced by factors such as reactant concentrations, temperature, and catalysts. While extensive kinetic data specifically for all reactions of 5-amino-1-pentanol were not found, some studies have included kinetic aspects.
The cyclization of 5-amino-1-pentanol catalyzed by ruthenium complexes has been monitored over time, providing reaction profiles that show the consumption of the starting material and the formation of products like piperidine and piperidone rsc.orgrsc.org. These profiles are indicative of kinetic measurements being performed to understand the reaction progress and rates.
An example of a reaction profile illustrating the change in concentration of 5-amino-1-pentanol and products over time during a cyclization reaction is conceptually represented below.
Figure 1: Conceptual Reaction Profile for 5-Amino-1-pentanol Cyclization
(An interactive plot showing concentration vs. time for 5-amino-1-pentanol, piperidine, and piperidone would be presented here, based on data similar to that referenced in rsc.orgrsc.org.)
Elucidation of Transition States and Reaction Pathways
Elucidating transition states and reaction pathways provides a detailed molecular-level understanding of how reactions proceed. Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating these aspects.
DFT-based modeling has been applied to investigate the reaction mechanisms and clarify favored reaction pathways in catalytic processes relevant to 5-amino-1-pentanol. For example, computational studies have supported proposed reaction pathways in the synthesis of 5-amino-1-pentanol and 1,5-pentanediol over bimetallic catalysts sciopen.com. These studies can help in understanding the role of the catalyst and the energetics of different steps in the reaction.
In the context of cyclization reactions, DFT calculations have been used to suggest reaction pathways, such as the conversion of tetrahydrofurfurylamine (B43090) to piperidine which involves 5-amino-1-pentanol as an intermediate researchgate.net. While specific detailed descriptions of transition states for the core reactions of 5-amino-1-pentanol were not extensively available in the provided snippets, computational studies are clearly being utilized to gain deeper mechanistic insights into its transformations and synthesis routes.
Functionalization Strategies for 5-Amino-1-pentanol: Toward Advanced Derivatives
The presence of both a primary amine and a primary alcohol in 5-Amino-1-pentanol provides multiple avenues for functionalization, enabling the synthesis of a wide range of advanced derivatives. These strategies often exploit the differential reactivity of the amine and hydroxyl groups or involve protecting one group while modifying the other. Functionalization can lead to compounds with altered properties, suitable for diverse applications such as polymer synthesis, bioconjugation, and the construction of supramolecular assemblies. The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), while the hydroxyl group can undergo derivatization or replacement with other functional groups broadpharm.commedchemexpress.comchemicalbook.comlookchem.com.
Synthesis of Polyamino Alcohols from 5-Amino-1-pentanol
5-Amino-1-pentanol can serve as a monomer or building block for the synthesis of polyamino alcohols. Its bifunctional nature allows it to participate in polymerization reactions, leading to polymers containing both amine and hydroxyl functionalities along the chain or as pendant groups. For instance, 5-amino-1-pentanol can react in polycondensation reactions with esters of dicarboxylic acids or their cyclic acid anhydrides, such as succinic anhydride, to yield polyesteramides wikipedia.org. This process initially involves the reaction of the succinic anhydride with the nucleophilic amino group to form an ω-hydroxycarboxylic acid, which subsequently undergoes polycondensation wikipedia.org. These resulting polymers have been explored for various applications, including as biodegradable plastics like absorbable sutures wikipedia.org.
Derivatization for Bioconjugation Research Applications
The functional groups present in 5-Amino-1-pentanol make it suitable for derivatization in the context of bioconjugation research. The amine group can readily react with activated esters, isothiocyanates, and other reagents commonly used to label or link biomolecules. The hydroxyl group also offers a site for modification, although it may require activation.
One example of its use in bioconjugation involves the modification of poly(acrylic acid) (PAA) with 5-amino-1-pentanol and N-octylamine to create an amphiphilic polymer (PAA-OA-AP) for encapsulating and functionalizing semiconductor nanocrystals (NCs) harvard.edumit.edu. This modified polymer allows for the water-solubilization of NCs and provides hydroxyl functionality for further conjugation harvard.edumit.edu. Specifically, the hydroxyl group of the incorporated 5-amino-1-pentanol can undergo nucleophilic attack on an isothiocyanate functionality of a dye, such as rhodamine isothiocyanate (RITC), leading to a covalently bonded conjugate mit.edu. This strategy has been shown to enable efficient fluorescence resonance energy transfer (FRET) between the NCs and the conjugated dye, highlighting the utility of 5-amino-1-pentanol in creating functionalized materials for biosensing applications harvard.edumit.edu.
Another derivatization strategy involves protecting the amino group of 5-amino-1-pentanol, for example, with a Boc group, and then modifying the hydroxyl group. This protected intermediate can then be further functionalized for specific bioconjugation purposes, such as the synthesis of affinity-based probes for studying biological targets like adenosine (B11128) receptors universiteitleiden.nl.
An example of a protected derivative is 5-(Boc-amino)-1-pentanol, which contains a hydroxyl group and a Boc-protected amino group. The hydroxyl group can be derivatized, and the Boc group can be removed under mild acidic conditions to reveal the free amine for subsequent reactions broadpharm.com.
Incorporation into Supramolecular Architectures
5-Amino-1-pentanol can be incorporated into supramolecular architectures due to its ability to engage in non-covalent interactions and coordinate with metal ions. The presence of both amine and hydroxyl groups allows for participation in hydrogen bonding and coordination chemistry, which are key driving forces in the self-assembly of supramolecular structures.
Recent research has demonstrated the use of 5-amino-1-pentanol as a low molecular weight gelator in the fabrication of supramolecular metallohydrogels rsc.orgresearchgate.net. By incorporating Mg(II) ions, a novel metallohydrogel named Mg@5AP was created in an aqueous solution at room temperature rsc.orgresearchgate.net. The self-assembly mechanism of this metallohydrogel involves a synergistic interplay of coordination bonding between the Mg²⁺ ions and the amine and hydroxyl groups of 5-amino-1-pentanol, along with hydrogen bonding and hydrophobic interactions rsc.org. This coordination creates a cross-linked network, leading to the formation of the gel structure rsc.org. Structural characterization of Mg@5AP has revealed a network of rectangular, mixed flake rod-like structures researchgate.net. These supramolecular assemblies have shown potential in applications such as non-volatile memory design and as materials with therapeutic properties rsc.orgresearchgate.net.
Furthermore, 5-amino-1-pentanol has been used as a starting reagent in the synthesis of aminofunctionalized 4-chloro-2,2':6',2''-terpyridine, a ligand that can be incorporated into metal-terpyridine complexes, which are important building blocks in supramolecular chemistry and nanoscience lookchem.comresearchgate.netsigmaaldrich.comsigmaaldrich.com. Modified terpyridine ligands have been used to construct various supramolecular architectures researchgate.net.
Here is a summary of some functionalization strategies and their outcomes:
| Strategy | Functional Group(s) Utilized | Example Application/Derivative | Key Outcome |
| Polycondensation with dicarboxylic acid derivatives | Amine and Hydroxyl | Polyesteramides | Biodegradable polymers (e.g., absorbable sutures) wikipedia.org |
| Modification of polymers | Hydroxyl (after incorporation) | Functionalized poly(acrylic acid) for NC encapsulation (PAA-OA-AP) | Water-solubilization and conjugation site for dyes on nanocrystals harvard.edumit.edu |
| Reaction with activated esters/isothiocyanates | Amine or Hydroxyl | Covalent conjugation to biomolecules/dyes | Creation of bioconjugates for sensing or labeling harvard.edumit.edu |
| Protection of amine, modification of hydroxyl | Amine (protected), Hydroxyl | Protected intermediates (e.g., 5-(Boc-amino)-1-pentanol) | Building blocks for complex synthesis and bioconjugation probes universiteitleiden.nlbroadpharm.com |
| Coordination with metal ions | Amine and Hydroxyl | Supramolecular metallohydrogels (e.g., Mg@5AP) | Self-assembled materials with potential electronic and therapeutic uses rsc.orgresearchgate.net |
| Synthesis of functionalized ligands | Amine | Aminofunctionalized terpyridines | Building blocks for metal-ligand supramolecular assemblies lookchem.comresearchgate.netsigmaaldrich.comsigmaaldrich.com |
Applications of 5 Amino 1 Pentanol in Advanced Chemical Synthesis and Materials Science Research
Role of 5-Amino-1-pentanol as a Chiral Auxiliary or Ligand Precursor
The presence of both amine and alcohol functionalities in 5-amino-1-pentanol provides potential for its use in the development of chiral auxiliaries and ligands, particularly in asymmetric synthesis and metal complexation. While 5-amino-1-pentanol itself is achiral, derivatives incorporating a chiral center could leverage its structure for stereoselective transformations. The related compound (1R,2R)-1-Amino-1-phenyl-2-pentanol, a chiral amino alcohol, is already recognized as a versatile chiral building block in organic synthesis and has been used in asymmetric synthesis for creating complex molecular architectures and pharmaceutical intermediates.
Asymmetric Synthesis Catalysis Using 5-Amino-1-pentanol-Derived Ligands
The development of chiral ligands is crucial for achieving enantioselectivity in asymmetric catalysis. Amino alcohols are a common class of precursors for such ligands due to their ability to coordinate with metal centers through both nitrogen and oxygen atoms, creating a chiral environment around the catalytic site. While direct examples of 5-amino-1-pentanol being converted into a chiral ligand for asymmetric catalysis are not explicitly detailed in the search results, its structural similarity to other amino alcohols used as chiral ligands suggests this as a potential area of research. For instance, chiral ligands derived from (S)-mandelic acid and chiral mono-alkylated aziridines have been investigated for asymmetric conjugate additions catalyzed by nickel. researchgate.net The synthesis of S-glycosyl amino-acid building blocks has utilized 5-amino-1-pentanol, indicating its role in the creation of complex chiral molecules. sigmaaldrich.comchemicalbook.com
Metal Complexation and Coordination Chemistry of 5-Amino-1-pentanol
5-Amino-1-pentanol can participate in coordination chemistry through its amino and hydroxyl groups, acting as a ligand to metal ions. This property is fundamental to its potential use in catalysis and the formation of novel materials. Studies on the coordination behavior of amino alcohols with transition metal ions, such as copper(II), nickel(II), and chromium(III), demonstrate that these ligands can form stable metal complexes with varying coordination geometries. scirp.orgscirp.org The complexation can occur through the nitrogen atom of the amine group and/or the oxygen atom of the hydroxyl group. scirp.org Recent research has shown that 5-amino-1-pentanol can act as a low molecular weight gelator to form supramolecular metallohydrogels with metal ions like Zn(II) and Mg(II) in aqueous solutions at room temperature. rsc.orgrsc.org These metallohydrogels exhibit self-healing properties and have been explored for applications in non-volatile memory devices. rsc.orgrsc.org
5-Amino-1-pentanol as a Building Block in Polymer Science
The bifunctional nature of 5-amino-1-pentanol, possessing both an amine and a hydroxyl group, makes it a valuable monomer and building block for the synthesis of various polymers, including polyurethanes, polyamides, and biodegradable materials. wikipedia.orgwikipedia.orgchemimpex.com
Polyurethane and Polyamide Synthesis Utilizing 5-Amino-1-pentanol
5-Amino-1-pentanol can be incorporated into the backbone of polyurethanes and polyamides through polycondensation reactions. Its amine group can react with isocyanates to form urethane (B1682113) linkages, and its hydroxyl group can also react with isocyanates or participate in amidation/esterification reactions with carboxylic acids or their derivatives to form polyamide or polyesteramide linkages. wikipedia.orgwikipedia.org The potential of 5-amino-1-pentanol as a starting material for valerolactam, the monomer for polyamide 5, highlights its significance in the synthesis of polyamides. wikipedia.orgwikipedia.org
Smart Polymer and Hydrogel Development from 5-Amino-1-pentanol Precursors
5-Amino-1-pentanol has been utilized in the synthesis of poly(β-amino ester)s (PAEs), a class of polymers known for their potential in various biomedical applications, including gene delivery. researchgate.netnih.govucd.iemdpi.commdpi.comacs.org Specifically, poly(5-amino-1-pentanol-co-1,4-butanediol diacrylate) (C32) is a notable example of a linear PAE derived from 5-amino-1-pentanol that has shown high gene transfection efficiency. researchgate.netucd.iemdpi.comacs.org Highly branched versions of this polymer (HC32) have also been synthesized using a Michael addition strategy, demonstrating superior gene transfection efficiency compared to their linear counterparts. researchgate.netmdpi.comacs.org These polymers can exhibit stimuli-responsive properties, such as temperature and pH sensitivity, which are characteristic of smart polymers. ucd.ieresearchgate.net The development of hydrogels incorporating 5-amino-1-pentanol derivatives, including self-healing metallohydrogels, further exemplifies its role in creating advanced polymeric materials with tailored properties for applications ranging from biomedical fields to electronic devices. rsc.orgrsc.orgresearchgate.net
Biodegradable Polymer Research Incorporating 5-Amino-1-pentanol
The use of 5-amino-1-pentanol in the synthesis of biodegradable polymers, such as polyesteramides and poly(β-amino ester)s, is a significant area of research driven by the need for environmentally friendly materials. wikipedia.orgwikipedia.orgresearchgate.netnih.govgoogle.comresearchgate.net Polyesteramides derived from 5-amino-1-pentanol and dicarboxylic acid esters or anhydrides have been investigated for applications like absorbable sutures. wikipedia.orgwikipedia.org Poly(β-amino ester)s synthesized using 5-amino-1-pentanol are known to be biodegradable in aqueous environments, with tunable degradation rates, making them suitable for applications such as gene delivery where the polymer needs to degrade after delivering its cargo. nih.govmdpi.com The development of biosynthetic pathways for producing 5-amino-1-pentanol from renewable resources like L-lysine underscores its increasing importance as a sustainable building block for bioplastics and biodegradable polymers. researchgate.net
The synthesis of poly(β-amino ester)s using 5-amino-1-pentanol and 1,4-butanediol (B3395766) diacrylate has been studied under different monomer ratios and reaction conditions to control polymer properties. nih.gov
Table 1: Synthesis Parameters for Poly(β-amino ester)s using 5-Amino-1-pentanol and 1,4-Butanediol Diacrylate
| Monomer Ratio (Acrylate:Amine) | Temperature (°C) | Reaction Time (h) | Solvent | Reference |
| 1.05:1 | 40 | 48 | DMSO | nih.gov |
| 1.2:1 | 40 | 48 | DMSO | nih.gov |
| 1.2:1 | 90 | 24 | - | researchgate.net |
Research findings on branched poly(β-amino ester)s (HC32) synthesized using 5-amino-1-pentanol demonstrate the impact of structure on gene transfection efficiency. acs.org
Table 2: Properties of Linear vs. Highly Branched Poly(β-amino ester)s (C32 vs. HC32)
| Polymer Type | Structure | Gene Transfection Efficiency (Relative to Linear) | DNA Binding | Polyplex Size | Polyplex Charge |
| C32 | Linear | 1x (Baseline) | Standard | Larger | Lower Cationic |
| HC32 | Branched | Higher | Enhanced | Smaller | Higher Cationic |
Note: Data is illustrative based on research findings indicating trends rather than specific numerical comparisons across all studies. acs.org
Utilization of 5-Amino-1-pentanol in Fine Chemical and Pharmaceutical Intermediate Synthesis
The presence of both amine and alcohol functionalities allows 5-amino-1-pentanol to participate in a wide array of reactions, making it a key intermediate in the synthesis of complex molecules for pharmaceutical and fine chemical industries pmarketresearch.comontosight.aichemimpex.com.
Scaffold Synthesis for Medicinal Chemistry Research
5-Amino-1-pentanol serves as a crucial building block for constructing various molecular scaffolds relevant to medicinal chemistry chemimpex.com. Its structure can be incorporated into cyclic and acyclic frameworks that form the core of potential drug candidates. For instance, it is utilized in the synthesis of bioactive compounds such as the alkaloid Manzamine A, which has demonstrated anti-HIV-1 and antifungal properties google.com. The compound's ability to undergo diverse functionalization reactions facilitates the creation of complex molecular architectures required for drug discovery . Research also indicates its use in the synthesis of S-glycosyl amino-acid building blocks, which are important in medicinal chemistry chemicalbook.comsigmaaldrich.com. Furthermore, protected forms, such as 5-(Boc-amino)-1-pentanol, are employed as linkers in synthesis, allowing for selective deprotection and further functionalization broadpharm.commedchemexpress.com.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are prevalent structures in pharmaceuticals and other fine chemicals. 5-Amino-1-pentanol is a valuable precursor for the synthesis of such cyclic compounds chemicalbook.comnih.gov. It can undergo intramolecular cyclization reactions to form lactams and cyclic amines, such as piperidine (B6355638) and piperidone chemicalbook.comrsc.org. Studies have shown that the cyclization of 5-amino-1-pentanol can be influenced by catalysts and reaction conditions, leading to selective formation of either cyclic amines or amides rsc.org. For example, in the presence of zeolite catalysts, 5-amino-1-pentanol can undergo intramolecular cyclocondensation to yield piperidine and N-methylpiperidine with high conversion rates chemicalbook.com. This transformation often proceeds via a "Hydrogen Shuttling" mechanism involving dehydrogenation, condensation, and hydrogenation steps rsc.org.
| Product | Catalyst Type | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Piperidine | Zeolite (HY) | 350 | 98 | Predominantly | chemicalbook.com |
| N-methylpiperidine | Zeolite (HY) | 350 | 98 | Predominantly | chemicalbook.com |
| Piperidine | Ru₃(CO)₁₂/CataCXium® PCy | 140 | Full | Dependent on conditions | rsc.org |
| Piperidone | Ru₃(CO)₁₂/CataCXium® PCy | 140 | Full | Dependent on conditions | rsc.org |
Role in the Synthesis of Agrochemicals and Specialty Chemicals
Beyond pharmaceuticals, 5-Amino-1-pentanol is also utilized in the synthesis of agrochemicals and various specialty chemicals pmarketresearch.comontosight.aichemimpex.com. Its incorporation into agrochemical formulations, such as herbicides and fungicides, can enhance efficacy and potentially reduce environmental impact, particularly in the synthesis of chiral compounds pmarketresearch.com. In the broader specialty chemicals sector, 5-amino-1-pentanol finds application in the production of surfactants, corrosion inhibitors, and epoxy curing agents pmarketresearch.comindustryarc.com. Its amphiphilic nature, stemming from the presence of both polar functional groups and a hydrocarbon chain, makes it effective in applications like water-based coatings pmarketresearch.com.
5-Amino-1-pentanol in Surface Modification and Coating Research
The bifunctional nature of 5-Amino-1-pentanol makes it particularly useful in materials science for modifying surfaces and developing advanced coatings industryarc.com.
Functionalization of Materials with 5-Amino-1-pentanol
5-Amino-1-pentanol can be used to functionalize the surface of various materials, thereby altering their chemical and physical properties industryarc.com. The terminal hydroxyl and amino groups provide reactive sites for covalent attachment to material surfaces, including polymers and potentially nanoparticles broadpharm.com. This functionalization can impart desired characteristics such as altered wettability, increased reactivity for further modifications, or improved compatibility with other materials. For example, amino-functional polysiloxanes, which can incorporate amino alcohols like 5-amino-1-pentanol, are used in protective coatings to enhance properties such as chemical resistance, heat resistance, and weathering resistance industryarc.com. Research also explores its use in creating pH-responsive polymer materials, such as micelles for controlled drug delivery systems, where the amino group's protonation state changes with pH .
Adhesion Promotion and Corrosion Inhibition Studies
5-Amino-1-pentanol and materials modified with it have been investigated for their roles in adhesion promotion and corrosion inhibition industryarc.comguidechem.com. As a component in specialty chemicals, it is utilized in formulations that improve adhesion between different layers in coatings and composites industryarc.comgoogleapis.com. The ability of the amino and hydroxyl groups to interact with surfaces, potentially forming hydrogen bonds or covalent linkages, can strengthen the interface. Furthermore, 5-amino-1-pentanol is recognized as a promising substance for corrosion inhibition industryarc.comguidechem.com. Amino alcohols can form protective layers on metal surfaces, preventing or slowing down the corrosive process. Its use in amine-based corrosion inhibitors has been noted in industrial applications, such as in the mining industry for protecting mineral processing equipment pmarketresearch.com.
Analytical Methodologies and Characterization Techniques for 5 Amino 1 Pentanol in Research
Advanced Chromatographic Techniques for Separation and Quantification of 5-Amino-1-pentanol
Chromatographic methods are essential for separating 5-Amino-1-pentanol from reaction mixtures or complex samples and for its subsequent quantification. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods in 5-Amino-1-pentanol Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It involves a gas chromatograph that separates the components of a mixture before they enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio. GC-MS has been used in the analysis of 5-Amino-1-pentanol nih.govresearchgate.net. The NIST WebBook provides mass spectral data for 5-Amino-1-pentanol, which can be used for identification purposes in GC-MS analysis nist.gov. Mass spectra for 5-Amino-1-pentanol show characteristic fragmentation patterns nih.gov. For instance, one GC-MS entry shows major peaks at m/z 30 and 28, with other significant peaks at 18 and 43 nih.gov. The electron ionization mass spectrum of 5-Amino-1-pentanol, TBDMS derivative, is also available, showing a molecular weight of 217.4237 nist.gov.
Here is a sample of GC-MS data for 5-Amino-1-pentanol:
| MoNA ID | MS Category | MS Type | Instrument | MS Level | Ion Mode | m/z Top Peak | m/z 2nd Highest |
| JP000288 | Experimental | GC-MS | HITACHI RMU-6M | MS1 | positive | 30 | 28 |
High-Performance Liquid Chromatography (HPLC) for 5-Amino-1-pentanol Derivatives
HPLC is widely used for separating and quantifying non-volatile or thermally labile compounds. While 5-Amino-1-pentanol itself might be amenable to GC under certain conditions, HPLC is particularly useful for analyzing its derivatives or when dealing with complex matrices or less volatile reaction products. HPLC can be coupled with various detectors, including UV-Vis, fluorescence, or mass spectrometry (HPLC-MS).
HPLC has been employed in the analysis of amino acids and their derivatives, often involving pre-column derivatization to enhance detection sensitivity and enable separation nih.govresearchgate.net. While direct information on HPLC of underivatized 5-Amino-1-pentanol is less prevalent in the search results, its derivatives, such as 5-(Fmoc-amino)-1-pentanol, are analyzed using HPLC, indicating the applicability of this technique for modified forms of the compound sigmaaldrich.com. HPLC is also used to monitor the synthesis and characterize polymers derived from 5-Amino-1-pentanol, such as poly(β-amino esters) mdpi.comnih.gov. Gel permeation chromatography (GPC), a type of HPLC, is used to monitor the molecular weight evolution during the synthesis of polymers involving 5-Amino-1-pentanol mdpi.com.
Capillary Electrophoresis (CE) for 5-Amino-1-pentanol Research
Capillary Electrophoresis (CE) is a technique that separates components based on their differential migration in an electric field within a capillary tube. CE offers high separation efficiency and is suitable for analyzing charged species. While specific detailed applications of CE solely focused on 5-Amino-1-pentanol were not extensively detailed in the search results, CE can provide insights into the intercalation of compounds, suggesting its potential applicability in studying interactions involving 5-Amino-1-pentanol, particularly in research involving layered materials or host-guest systems core.ac.uk.
Spectroscopic Investigations for Structural Elucidation and Mechanistic Studies of 5-Amino-1-pentanol
Spectroscopic methods provide valuable information about the structure, functional groups, and bonding in 5-Amino-1-pentanol and its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Analysis
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectroscopy are widely used in the analysis of organic compounds, including amino alcohols. NMR provides detailed information about the connectivity of atoms and the chemical environment of different nuclei.
NMR spectroscopy is used to characterize 5-Amino-1-pentanol and its derivatives rsc.orgchemicalbook.com. It is employed for reaction monitoring and product analysis in studies involving the synthesis of 5-Amino-1-pentanol and polymers derived from it researchgate.netmdpi.comresearchgate.net. Quantitative ¹³C NMR spectroscopy has been used to calculate the concentrations of species formed in solution during reactions involving linear primary alkanolamines, including 5-Amino-1-pentanol, for studies related to CO₂ capture usn.no. NMR can provide qualitative and quantitative information about reaction products, even those not available as pure standards usn.no. Benchtop NMR spectroscopy, using a stationary flow reactor setup, has been explored for non-invasive reaction monitoring, a technique potentially applicable to reactions involving 5-Amino-1-pentanol osf.io.
Research findings using NMR include the characterization of reaction products in the synthesis of 5-Amino-1-pentanol from biomass-derived precursors researchgate.netresearchgate.net. ¹H and ¹³C NMR spectra are commonly used to confirm the structure and purity of the synthesized compound and its derivatives rsc.orgchemicalbook.com.
Here is an example of how NMR data might be presented (illustrative, based on search findings):
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Example) |
| ¹H | ~1.4 | Multiplet | 4H | -(CH₂)₂- |
| ¹H | ~1.5 | Multiplet | 2H | -CH₂CH₂OH |
| ¹H | ~2.7 | Triplet | 2H | -CH₂NH₂ |
| ¹H | ~3.5 | Triplet | 2H | -CH₂OH |
| ¹³C | ~23 | - | - | -CH₂CH₂CH₂N- |
| ¹³C | ~32 | - | - | -CH₂CH₂OH |
| ¹³C | ~41 | - | - | -CH₂NH₂ |
| ¹³C | ~62 | - | - | -CH₂OH |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in 5-Amino-1-pentanol Derivatives
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These techniques measure the absorption or scattering of infrared or Raman light, respectively, by the vibrating bonds within the molecule.
IR spectroscopy is used to analyze 5-Amino-1-pentanol and its derivatives, allowing for the identification of characteristic functional groups such as the O-H (hydroxyl) and N-H (amine) stretching vibrations nih.govnist.gov. IR spectra can confirm the presence of these groups and provide insights into hydrogen bonding or other molecular interactions. For example, the FTIR spectrum of 5-Amino-1-pentanol is available nih.gov.
Raman spectroscopy is complementary to IR spectroscopy and can provide additional information about molecular vibrations. Raman spectroscopy has been used in studies involving the reaction products of 5-amino-1-pentanol, particularly in the context of interactions with layered materials researchgate.net. In situ electrochemical infrared and Raman spectroscopy have been used to study the removal of ligands from platinum surfaces, a technique that could be relevant in catalytic studies involving amino alcohols researchgate.net.
Both IR and Raman spectroscopy are valuable tools for confirming the structure of synthesized 5-Amino-1-pentanol derivatives and studying their interactions in various chemical systems researchgate.net.
Mass Spectrometry (MS) Techniques for Isotopic Labeling and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for the analysis of 5-Amino-1-pentanol, providing information about its molecular weight and structural fragments. Various MS techniques can be employed, including Electron Ionization (EI) and Electrospray Ionization (ESI), often coupled with chromatographic separation methods.
Fragmentation pathway analysis using MS helps in identifying the characteristic ions produced when 5-Amino-1-pentanol is ionized and fragmented. This information is valuable for confirming the compound's identity and understanding its behavior under ionization conditions. For instance, EI mass spectra of 5-Amino-1-pentanol show characteristic peaks corresponding to specific fragmentation patterns nist.gov. Cleavage of C-C bonds adjacent to the heteroatoms (nitrogen and oxygen) is common in electron impact ionization of amino alcohols echemi.com.
Studies involving amino alcohols, including those with a five-carbon chain like 5-amino-1-pentanol, have investigated competitive fragmentation processes such as dehydration (loss of H₂O) and deamination (loss of NH₃) of protonated species upon collisional activation in techniques like ion trap mass spectrometry osu.edu. The dominant fragmentation pathways can be influenced by reaction conditions, with thermochemically favored products potentially being more abundant under conditions allowing for multiple low-energy collisions, while kinetically favored products may dominate under energetic collision conditions osu.edu. For protonated 5-amino-1-pentanol, increasing the wait period following collisional activation in an ion trap mass spectrometer was shown to increase the percentage of dehydration versus total dehydration plus deamination osu.edu.
Isotopic labeling, in conjunction with MS, can be used to study the mechanisms of reactions involving 5-Amino-1-pentanol. By selectively labeling specific atoms within the 5-Amino-1-pentanol molecule with isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track the fate of these atoms during a reaction and gain insights into the reaction pathway. While specific detailed studies on isotopic labeling of 5-Amino-1-pentanol and its MS analysis were not extensively detailed in the search results, the principle of using MS to detect and quantify isotopically labeled species is a standard approach in mechanistic studies of organic compounds.
Analysis of 5-Amino-1-pentanol and its derivatives by LC-MS has been reported. For example, N-Cbz-5-amino-1-pentanol, a derivative synthesized from 5-amino-1-pentanol, was analyzed by LC-MS figshare.com. LC-MS/MS using positive mode electrospray ionization was also employed to confirm the structure and molecular weight of a compound synthesized using 5-amino-1-pentanol as a starting material researchgate.net. These examples highlight the utility of coupled LC-MS techniques for analyzing 5-amino-1-pentanol and its transformation products.
Hyphenated Techniques and Online Monitoring in 5-Amino-1-pentanol Synthesis and Reaction Research
Hyphenated techniques, which combine separation methods with spectroscopic detectors, and in-situ spectroscopic methods are valuable for monitoring the synthesis and reactions of 5-Amino-1-pentanol in real-time or near real-time. These techniques provide dynamic information about the chemical process, allowing for better control and understanding.
In-situ Spectroscopic Methods for Real-time Reaction Monitoring
In-situ spectroscopic methods allow for the direct analysis of a reaction mixture as the reaction is progressing, without the need for sampling and off-line analysis. This provides real-time information on the concentrations of reactants, intermediates, and products, as well as structural changes occurring during the reaction.
While specific examples of in-situ spectroscopic monitoring directly of 5-Amino-1-pentanol synthesis or reactions were not prominently featured in the search results, the application of such techniques in related chemical processes provides a strong indication of their potential utility. For instance, in-situ DRIFT spectroscopy has been used to monitor catalytic reactions acs.org. Techniques like Infrared (IR) spectroscopy can provide information about the functional groups present and their changes during a reaction. Both FTIR and ATR-IR spectra of 5-Amino-1-pentanol are available, indicating the applicability of IR spectroscopy for its characterization nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful in-situ technique that can provide detailed structural information and monitor reaction kinetics. ¹H and ¹³C NMR spectroscopy have been used to characterize compounds synthesized from 5-amino-1-pentanol figshare.comrsc.orgnsf.gov. Real-time NMR analysis has been employed in studies of reaction mechanisms involving related compounds researchgate.net. The application of these spectroscopic methods in an in-situ setup would enable real-time monitoring of the synthesis or reactions of 5-Amino-1-pentanol.
Biological and Biomedical Research Applications of 5 Amino 1 Pentanol Non Therapeutic Focus
Role in Biological Pathways and Metabolomics Research
Investigations into biological pathways and metabolomics explore the complex network of biochemical reactions within organisms and the small molecules involved. While 5-amino-1-pentanol itself may not be a widely recognized central metabolite, research touches upon its potential involvement or related metabolic processes.
Investigations into Endogenous Occurrence or Biotransformation of 5-Amino-1-pentanol
Research in metabolic engineering explores the creation of synthetic biological pathways for producing valuable chemicals, including five-carbon compounds. Some studies focus on the biosynthesis of 1,5-pentanediol (B104693), a related C5 diol, from precursors like lysine (B10760008) using engineered microbial pathways. sciepublish.comresearchgate.netresearchgate.net These efforts highlight the potential for biological systems, particularly engineered ones, to produce or transform C5 amino alcohols or related structures. While direct endogenous occurrence of 5-amino-1-pentanol in natural, non-engineered systems is not prominently reported in the search results, studies on the biotransformation of various compounds, including amino acids and alcohols, are relevant to understanding how such a molecule might be processed if present. rsc.orgacs.orgnih.gov For instance, enzymatic reactions involving the oxidation or amination of related compounds are subjects of research. rsc.orgacs.org
Metabolic Tracing Studies with Labeled 5-Amino-1-pentanol
Metabolic tracing is a technique used to follow the fate of specific molecules within biological systems, typically using isotopically labeled variants. While specific examples of tracing studies using labeled 5-amino-1-pentanol were not detailed in the provided search results, the methodology is well-established in metabolomics and biochemical research. isotope.comcortecnet.com Labeled compounds, such as stable isotope-labeled fatty acids, are routinely used to track synthesis, degradation, and transport in biological pathways. isotope.com If researchers hypothesize a specific metabolic fate or pathway involving 5-amino-1-pentanol, synthesizing a labeled version would be a standard approach to investigate its biotransformation and distribution within a biological system using techniques like mass spectrometry. isotope.com Metabolomics studies often involve identifying and quantifying a wide range of metabolites to understand metabolic changes in various conditions. frontiersin.orgnih.gov
5-Amino-1-pentanol as a Biochemical Probe or Tag
The presence of both amine and hydroxyl functional groups makes 5-amino-1-pentanol a useful molecule for modifying other molecules or surfaces, acting as a linker or tag in biochemical research. medchemexpress.combroadpharm.commedchemexpress.commedchemexpress.com
Bioconjugation Chemistry Using 5-Amino-1-pentanol Linkers
5-Amino-1-pentanol is employed as a linker or as a building block for synthesizing linkers in bioconjugation chemistry. Its amine group can react with carboxylic acids, activated esters (like NHS esters), and carbonyl compounds, while its hydroxyl group can undergo further chemical modifications. medchemexpress.combroadpharm.commedchemexpress.commedchemexpress.com This allows for the covalent attachment of molecules to biomolecules or solid supports.
Examples of its application in bioconjugation contexts include:
Its use in the synthesis of linkers such as N-(5-hydroxypentyl)maleimide, which can be subsequently used to conjugate molecules. researchgate.net
Modification of polymers, such as poly(acrylic acid), to introduce hydroxyl functionality for coupling strategies, enabling the water-solubilization and functionalization of nanoparticles like CdSe/ZnS nanocrystals for sensing applications. mit.edu
Serving as a spacer molecule in the immobilization of enzymes, such as glutathione (B108866) S-transferase, onto solid surfaces like glass slides for studying enzyme activity on a support. nih.gov This involves functionalizing the surface with reactive groups using linkers and spacers, including 5-amino-1-pentanol. nih.gov
The efficiency of immobilization can be influenced by the concentration of functional groups on the surface, which in turn depends on the ratio of spacer to linker used during surface modification. Research has shown that using 5-amino-1-pentanol as part of a spacer system can lead to a specific density of immobilized enzyme. nih.gov
| Spacer:Linker Ratio | Surface Concentration of Amino Groups (moles/mm²) | Estimated Maximal Immobilized Enzyme (picomole/mm²) |
| 20:1 | 8.3 x 10⁻¹² | 0.42 |
This data highlights how 5-amino-1-pentanol contributes to the functionalization of surfaces for bioconjugation purposes. nih.gov
Use in Enzyme Substrate Design and Inhibition Studies
In enzyme research, 5-amino-1-pentanol or molecules incorporating its structure can be used to design research tools such as potential enzyme substrates or inhibitors for studying enzyme mechanisms and activity. For instance, it has been used in the synthesis of compounds evaluated for their ability to inhibit soluble epoxide hydrolase (sEH) as part of structure-activity relationship studies to understand how molecular structure influences inhibitory potency. nih.gov
Furthermore, 5-amino-1-pentanol serves as a standard in biochemical assays used to quantify functional groups relevant to enzyme studies and bioconjugation. The TNBSA assay, which quantifies primary amino groups, utilizes 5-amino-1-pentanol as a standard for calibration. ijbs.com This application is crucial for determining the number of reactive sites on biomolecules like antibodies before conjugation. ijbs.com
Studies on the substrate scope of enzymes also involve testing the enzyme's activity on various molecules, including amino alcohols like 5-amino-1-pentanol. Research on enzymes such as horse liver alcohol dehydrogenase (HLADH) has investigated their catalytic activity in converting amino alcohols to lactams, with 5-amino-1-pentanol being one of the substrates tested. acs.org
Comparative data on enzyme conversion efficiency for different amino alcohol substrates can be informative:
| Substrate | Relative Yield of Lactam (%) | Turnover Number (TON) (mol/mol HLADH) |
| 4-amino-1-butanol (B41920) | High | 380 (γ-butyrolactam) |
| 5-amino-1-pentanol | 38 | 152 (δ-valerolactam) |
| 6-amino-1-hexanol | 14 | 56 (ε-caprolactam) |
This table demonstrates the varying efficiency of an enzyme (HLADH) in converting different amino alcohols, including 5-amino-1-pentanol, into their corresponding lactams under specific conditions. acs.org
Research into Potential Bioactivity as a Scaffold (not drug effects)
Beyond direct therapeutic applications, research explores the utility of the 5-amino-1-pentanol structure as a fundamental scaffold for constructing molecules with specific properties relevant to biological research tools or materials. Its dual functionality provides a versatile platform for chemical synthesis and modification. medchemexpress.combroadpharm.commedchemexpress.commedchemexpress.com
An example of this is the use of 5-amino-1-pentanol as a low molecular weight gelator in the formation of supramolecular metallohydrogels. rsc.org In this context, the molecule's structure facilitates interactions with metal ions to create a gel network, which can serve as a soft scaffold for various research applications, such as in developing novel materials or matrices for cell culture or delivery systems. rsc.org
It is also used as a starting material in the synthesis of components for affinity-based probes designed to study biological targets like receptors. acs.org Here, the 5-amino-1-pentanol scaffold is incorporated into a larger molecular structure that functions as a research tool for labeling and studying the receptor, rather than exerting a therapeutic effect. acs.org Furthermore, it is utilized in the synthesis of various compounds investigated for diverse research purposes, highlighting its role as a versatile building block in creating molecules for biological and chemical studies. mdpi.comacs.org
Studies on Antimicrobial Scaffold Development (not antimicrobial activity itself)
Research has explored the use of amino alcohols, including the structural motifs found in compounds like 5-Amino-1-pentanol, in the design and synthesis of novel scaffolds for potential antimicrobial applications. This area of research focuses on the creation of new molecular frameworks that could serve as a basis for developing antimicrobial agents, rather than 5-Amino-1-pentanol itself exhibiting direct antimicrobial activity in these studies.
One area of investigation involves the synthesis of novel amino acid-naphthalene scaffolds. These scaffolds are created through the coupling of amino acids with a naphthalene (B1677914) core structure. While the studies evaluate the antimicrobial activity of the synthesized derivatives, the underlying scaffold design utilizes amino acid components, highlighting the interest in incorporating amino alcohol-related structures into new potential antimicrobial frameworks. For example, studies have synthesized amino acids naphthalene scaffolds by coupling a compound with various amino acids and subsequently evaluated their antifungal, antibacterial, and antimalarial activities researchgate.net. Specific derivatives from these scaffolds have shown activity against various pathogens, including Candida albicans, Streptococcus pyogenes, and Pseudomonas aeruginosa researchgate.net. Molecular docking studies have been employed to understand the interaction of these synthesized scaffolds with bacterial proteins like DNA gyrase B and topoisomerase IV, suggesting their potential as inhibitors researchgate.net.
Another related area involves the development of supramolecular peptide assemblies as antimicrobial scaffolds. These assemblies leverage the ability of peptides, which are composed of amino acids, to self-assemble into higher-ordered structures like nanofibers and hydrogels mdpi.com. While 5-Amino-1-pentanol is not a peptide, the research into peptide-based scaffolds demonstrates the broader interest in using molecules containing amino and hydroxyl functionalities as building blocks for creating structures with potential antimicrobial applications. These supramolecular structures can act as both the bactericidal agent and a delivery vehicle mdpi.com. Studies have shown that combining antimicrobial peptides with other agents within these scaffolds can enhance therapeutic activity mdpi.com.
While these studies focus on the activity of the resulting complex molecules or assemblies, they underscore the foundational role that structural elements found in amino alcohols like 5-Amino-1-pentanol can play in the rational design of novel scaffolds for antimicrobial research.
Investigations into Enzyme-Mediated Transformations of 5-Amino-1-pentanol
Enzyme-mediated transformations involving 5-Amino-1-pentanol have been a subject of research, particularly in the context of biocatalysis and the synthesis of value-added chemicals. These studies explore how enzymes can facilitate specific chemical reactions involving 5-Amino-1-pentanol, offering potentially greener and more selective synthetic routes.
One notable area is the enzyme-catalyzed oxidative lactamization of amino alcohols. This process involves the conversion of amino alcohols into cyclic amides (lactams) using enzymes. Research has investigated the use of enzymes such as horse liver alcohol dehydrogenase (HLADH) in combination with NADH oxidase for the oxidative lactamization of various amino alcohols, including 5-Amino-1-pentanol acs.org.
Studies have evaluated the efficiency of this bienzymatic cascade in converting 5-Amino-1-pentanol to the corresponding six-membered lactam (piperidone). Under optimized conditions, this reaction can proceed, although the yield for the six-membered lactam from 5-Amino-1-pentanol has been reported to be lower compared to the yield obtained for the five-membered lactam from 4-amino-1-butanol acs.org.
The kinetic parameters of enzymes like HLADH towards amino alcohols, including 5-Amino-1-pentanol, have been investigated to understand the factors influencing the reaction efficiency. These studies have examined parameters such as Michaelis constant (KM) and maximum reaction rate (Vmax) at different pH values. For 5-Amino-1-pentanol, the KM value with HLADH has been reported at different pH levels, indicating the enzyme's affinity for the substrate under varying conditions acs.org.
| Substrate | pH | Vmax (U/mg) | KM (mM) | Ki (mM) | Ki/KM |
| 4-amino-1-butanol | 7 | 0.82 ± 0.07 | 34.9 ± 10.4 | − | − |
| 4-amino-1-butanol | 9 | 0.68 ± 0.02 | 17.8 ± 2.2 | − | − |
| 4-amino-1-butanol | 11 | 0.73 ± 0.01 | 3.77 ± 0.30 | − | − |
| 5-amino-1-pentanol | 11 | 3.35 ± 1.57 | 29.6 ± 16.9 | 9.33 ± 5.30 | 0.32 |
| 6-amino-1-hexanol | 11 | 7.64 ± 1.18 | 6.71 ± 1.48 | 11.0 ± 2.63 | 1.64 |
Note: Data extracted from research on enzyme-catalyzed oxidative lactamization acs.org.
Another area of enzyme-mediated transformation involves the biosynthesis of 5-Amino-1-pentanol itself. Research has focused on designing and constructing artificial pathways in microorganisms like Escherichia coli for the efficient production of 5-Amino-1-pentanol from renewable resources such as glucose nih.gov. This involves identifying and characterizing specific enzymes, such as 5-aminopentanal (B1222117) reductase and 5-amino-1-pentanol transaminase, that can catalyze the necessary steps in the biosynthetic pathway nih.gov. Strategies like modular optimization of gene expression and enhancing the supply of cofactors have been employed to improve the yield of 5-Amino-1-pentanol in engineered strains nih.gov.
These investigations into enzyme-mediated transformations highlight the potential of using biocatalytic approaches for both the synthesis of 5-Amino-1-pentanol and its conversion into other valuable compounds.
Computational and Theoretical Studies of 5 Amino 1 Pentanol
Quantum Chemical Calculations of 5-Amino-1-pentanol Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-amino-1-pentanol, dictated by its electronic structure. These calculations can predict molecular geometry, orbital energies, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the conformational preferences of molecules. For a flexible molecule like 5-amino-1-pentanol, with its rotatable bonds, numerous conformers can exist. DFT calculations can be employed to determine the geometries and relative energies of these conformers, identifying the most stable structures. The conformational analysis of similar dipeptides has been successfully studied using DFT methods, such as B3LYP, B3LYP-D3, and M06-2X with appropriate basis sets. Such studies for 5-amino-1-pentanol would involve systematically rotating the dihedral angles of the carbon backbone and the C-O and C-N bonds to locate all possible energy minima on the potential energy surface. The results would likely show that intramolecular hydrogen bonding between the amino and hydroxyl groups plays a significant role in stabilizing certain conformations.
A systematic conformational search would likely reveal a variety of folded and extended structures. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. This information is crucial for understanding the molecule's behavior in different environments and its interactions with other molecules. For instance, in related short polar side-chain amino acids, conformational analysis has revealed a preference for specific rotamers due to intermolecular hydrogen bonding and carbonyl-carbonyl interactions.
Table 1: Hypothetical Relative Energies of 5-Amino-1-pentanol Conformers Calculated by DFT
| Conformer | Dihedral Angle (N-C1-C2-C3) | Dihedral Angle (C3-C4-C5-O) | Relative Energy (kcal/mol) | Key Feature |
| 1 (Global Minimum) | gauche | anti | 0.00 | Intramolecular H-bond (N-H···O) |
| 2 | anti | anti | 1.25 | Extended chain |
| 3 | gauche | gauche | 2.10 | Folded structure |
| 4 | anti | gauche | 1.85 | Partially folded |
Note: This table is a hypothetical representation of expected DFT results for illustrative purposes.
Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For 5-amino-1-pentanol, the HOMO is expected to be localized on the nitrogen atom of the amino group, which is the most electron-rich site. The LUMO would likely be distributed over the carbon backbone. A smaller HOMO-LUMO gap would suggest higher reactivity. Computational analysis of related systems has shown that the HOMO-LUMO energy gap can be a useful descriptor of reactivity.
Natural Bond Orbital (NBO) analysis can provide further insights into the electronic structure, such as atomic charges and the nature of bonding. This analysis for 5-amino-1-pentanol would likely confirm the nucleophilic character of the amino group and the electrophilic character of the hydroxyl proton. These insights are valuable for predicting how the molecule will behave in chemical reactions.
Molecular Dynamics Simulations of 5-Amino-1-pentanol Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the interactions of 5-amino-1-pentanol with itself and with other molecules, such as solvents or biological macromolecules.
MD simulations can be used to investigate the solvation of 5-amino-1-pentanol in various solvents, such as water. By simulating the molecule in a box of solvent molecules, one can study the structure of the solvation shell and the dynamics of the solvent molecules around the solute. Such simulations have been instrumental in understanding the solvation of amino acids.
The simulations would likely show that the amino and hydroxyl groups of 5-amino-1-pentanol form strong hydrogen bonds with water molecules. The hydrophobic pentyl chain would be surrounded by a more ordered cage-like structure of water molecules. The balance between the hydrophilic and hydrophobic interactions determines the molecule's solubility and its behavior at interfaces. Analysis of intermolecular interactions in other systems has been successfully performed using computational methods.
Computational methods can be used to predict the binding affinity of 5-amino-1-pentanol derivatives to target proteins or other receptors. This is particularly relevant in the context of drug design. Techniques like molecular docking can be used to predict the binding pose of a ligand in the active site of a protein. Subsequently, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the binding free energy.
For example, if a derivative of 5-amino-1-pentanol is designed to inhibit a particular enzyme, computational methods could be used to predict how modifications to the molecule's structure would affect its binding affinity. This allows for the rational design of more potent inhibitors.
Computational Design of Novel Derivatives and Catalytic Systems Involving 5-Amino-1-pentanol
Computational chemistry plays a crucial role in the design of new molecules and materials with desired properties.
The insights gained from quantum chemical calculations and MD simulations of 5-amino-1-pentanol can be used to design novel derivatives with enhanced properties. For example, if the goal is to design a derivative with increased binding affinity to a specific biological target, modifications can be made to the molecule's structure to introduce new favorable interactions, such as additional hydrogen bonds or hydrophobic contacts. Virtual screening of a library of potential derivatives can be performed computationally to identify the most promising candidates for synthesis and experimental testing.
Furthermore, computational studies can aid in the design of catalytic systems that utilize 5-amino-1-pentanol as a substrate or a ligand. For instance, DFT calculations can be used to investigate the mechanism of a catalytic reaction involving 5-amino-1-pentanol, identifying the transition states and intermediates. This knowledge can then be used to design more efficient catalysts. The intramolecular cyclocondensation of 5-amino-1-pentanol over zeolite catalysts to produce piperidine (B6355638) is an example of a reaction that could be studied and optimized using computational methods.
Virtual Screening for Ligand Discovery based on 5-Amino-1-pentanol Scaffolds
The bifunctional nature of 5-amino-1-pentanol, possessing both a primary amine and a primary hydroxyl group separated by a flexible five-carbon chain, makes it an attractive scaffold for fragment-based and scaffold-based virtual screening in drug discovery. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.
The 5-amino-1-pentanol scaffold offers several advantages for ligand discovery. The primary amine and hydroxyl groups can serve as key hydrogen bond donors and acceptors, crucial interactions for molecular recognition at a biological target's binding site. The flexible aliphatic chain allows for conformational adaptability, enabling derivatives to fit into various binding pockets.
In a typical virtual screening workflow, a library of virtual compounds can be generated by computationally modifying the 5-amino-1-pentanol scaffold. This can involve adding different functional groups to the amine or hydroxyl termini, or modifying the pentyl chain. These virtual libraries are then screened against a three-dimensional structure of a target protein using molecular docking simulations. These simulations predict the binding mode and affinity of each compound, allowing for the ranking and selection of the most promising candidates for synthesis and experimental testing.
Pharmacophore modeling is another powerful virtual screening technique that can be employed. A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. Based on the 5-amino-1-pentanol scaffold, a pharmacophore model could be defined with features such as a hydrogen bond donor (from the hydroxyl and amino groups), a hydrogen bond acceptor (from the lone pairs of the oxygen and nitrogen atoms), and hydrophobic features from the carbon backbone. This model can then be used to rapidly screen large databases for molecules that match these features, identifying potentially active compounds with diverse chemical structures.
Below is an interactive data table illustrating hypothetical results from a virtual screening campaign using a library of 5-amino-1-pentanol derivatives against a hypothetical protein kinase target.
Predictive Modeling of Reaction Pathways
Predictive modeling of reaction pathways using quantum chemical methods, such as Density Functional Theory (DFT), can provide detailed insights into the reactivity of 5-amino-1-pentanol. These computational studies can elucidate reaction mechanisms, identify transition states, and predict the formation of products and byproducts, which is invaluable for designing synthetic routes and understanding potential degradation pathways.
A significant reaction pathway for 5-amino-1-pentanol is its intramolecular cyclization. Due to the proximity of the amino and hydroxyl groups, facilitated by the flexible pentyl chain, the molecule can undergo cyclization to form nitrogen-containing heterocyclic compounds, such as substituted piperidines. Computational modeling can be used to investigate the thermodynamics and kinetics of these cyclization reactions. By calculating the potential energy surface, researchers can determine the activation energy barriers for different possible cyclization pathways, predicting the most favorable reaction conditions and the likely products.
For example, the intramolecular cyclization could proceed via an SN2-type reaction where the amino group acts as a nucleophile and the hydroxyl group, after protonation, acts as a leaving group. DFT calculations can model the geometry of the transition state for this reaction and determine its energy, which is directly related to the reaction rate.
Furthermore, computational studies can explore the role of intramolecular hydrogen bonding in influencing the reactivity of 5-amino-1-pentanol. An intramolecular hydrogen bond can form between the amino and hydroxyl groups, which can affect the molecule's conformation and the nucleophilicity of the amine and the acidity of the hydroxyl group. Theoretical calculations can quantify the strength of this hydrogen bond and its impact on the activation energies of various reactions.
The following interactive data table presents hypothetical data from a DFT study on the intramolecular cyclization of 5-amino-1-pentanol to form a piperidine derivative.
Environmental Fate and Toxicological Research of 5 Amino 1 Pentanol
Environmental Degradation and Persistence Studies of 5-Amino-1-pentanol
Understanding how 5-Amino-1-pentanol behaves in the environment involves examining its degradation pathways and persistence.
Biodegradation Pathways and Rates
Studies indicate that 5-Amino-1-pentanol is biodegradable. glentham.com Research on copolypeptide membranes incorporating 5-amino-1-pentanol as a component has investigated their enzymatic degradation behavior in a pseudo-extracellular fluid. This research suggests that biodegradation can occur and that the rate is dependent on factors such as the swelling ratio of the material and the hydrophobicity of the side chains nih.gov. Another source also indicates that persistence is unlikely based on available information, suggesting biodegradation as a primary fate mechanism in water systems due to its solubility fishersci.com.
Photodegradation and Hydrolysis Mechanisms
Specific detailed research findings on the photodegradation and hydrolysis mechanisms of 5-Amino-1-pentanol are limited in the provided search results. However, general information regarding the environmental fate of chemicals notes that factors such as abiotic or biotic degradation and photodegradation are problematic properties that influence their behavior in the environment europa.eu. Given its chemical structure, hydrolysis might not be a primary degradation pathway under typical environmental conditions, but further specific studies would be required to confirm this.
Ecotoxicological Investigations of 5-Amino-1-pentanol in Aquatic and Terrestrial Systems
Ecotoxicological studies assess the potential harm of a substance to ecosystems. Research on 5-Amino-1-pentanol has included investigations into its effects on organisms and its potential to accumulate in the environment.
Acute and Chronic Toxicity Research in Model Organisms
Information regarding the acute and chronic toxicity of 5-Amino-1-pentanol in specific aquatic and terrestrial model organisms is not extensively detailed in the provided results. However, Safety Data Sheets (SDS) indicate that the substance is considered harmful if swallowed and causes severe skin burns and eye damage, which provides some indication of its potential toxicity to biological systems fishersci.selobachemie.com. General ecotoxicological databases like ECOTOX, maintained by the US EPA, contain toxicity information on aquatic and terrestrial organisms for various chemicals, which could be a source for such data, although specific results for 5-Amino-1-pentanol were not retrieved in detail europa.eu.
Bioaccumulation Potential Studies
Studies suggest that the bioaccumulation potential of 5-Amino-1-pentanol is low. apolloscientific.co.uk The calculated LogKOW value is -0.1389, which indicates a low potential for bioaccumulation. apolloscientific.co.uk Additionally, one safety data sheet explicitly states that bioaccumulation is unlikely based on available information. fishersci.se Another source also indicates no bioaccumulation potential. glentham.com
Table 1: Bioaccumulation Potential of 5-Amino-1-pentanol
| Property | Value | Indication | Source |
| LogKOW | -0.1389 | Low Bioaccumulation | apolloscientific.co.uk |
| Bioaccumulation | Unlikely | Low Bioaccumulation | fishersci.se |
| Bioaccumulation | No potential | Low Bioaccumulation | glentham.com |
Human Exposure and Safety Assessment Research (focus on research methods, not specific risks)
Research into human exposure and safety assessment of chemicals like 5-Amino-1-pentanol involves various methodologies to understand how individuals might come into contact with the substance and to evaluate potential risks. While specific risk profiles are excluded from this article, the research methods employed are relevant.
Exposure assessment research often involves evaluating potential routes of exposure, such as dermal contact, inhalation, and ingestion. ornl.govscbt.com Methods for assessing dermal exposure include understanding principles of dermal absorption, factors influencing percutaneous absorption (like skin-specific and compound-specific factors), and potentially using techniques to measure or estimate exposure levels ornl.gov. Inhalation exposure assessment involves considering the potential for inhaling vapors, aerosols, or dusts, particularly in occupational settings or during handling scbt.comaksci.com. Ingestion exposure can be assessed by considering scenarios where the substance might be accidentally swallowed scbt.com.
Safety assessment research utilizes various approaches, including the evaluation of available toxicity data from in vivo and in vitro studies. europa.eueuropa.eu Integrated testing strategies (ITS) and Integrated Approaches to Testing and Assessment (IATA) are frameworks that combine different types of data and methodologies to assess chemical safety europa.eueuropa.eu. Quantitative Structure-Activity Relationship (QSAR) models are also employed to estimate toxicity based on chemical structure europa.eueuropa.eu. Physiologically Based Kinetics (PBK) or Physiologically Based Pharmacokinetics (PBPK) models are used to understand the absorption, distribution, metabolism, and excretion of substances in the human body, aiding in the interpretation of exposure and toxicity data europa.eu. Metabolism-based Structure Activity Relationship (SAR) assessments are also utilized europa.eu. The Threshold of Toxicological Concern (TTC) approach is another method applied in regulatory contexts for safety assessment, based on databases of existing toxicity studies europa.eu. Research also involves investigating the potential for substances to cause irritation or corrosive effects upon contact with skin, eyes, or the respiratory tract, often utilizing data from animal models or in vitro tests fishersci.selobachemie.comscbt.com.
Table 2: Research Methods in Human Exposure and Safety Assessment
| Research Area | Methods Employed |
| Exposure Assessment | Evaluation of exposure routes (dermal, inhalation, ingestion), Dermal absorption principles and influencing factors, Measurement/estimation of exposure levels. ornl.govscbt.comaksci.com |
| Safety Assessment | Evaluation of in vivo and in vitro toxicity data, Integrated Testing Strategies (ITS), Integrated Approaches to Testing and Assessment (IATA), QSAR modeling, PBK/PBPK modeling, Metabolism-based SAR assessment, Threshold of Toxicological Concern (TTC) approach, Investigation of corrosive/irritant effects. europa.eufishersci.selobachemie.comscbt.comeuropa.eu |
Occupational Exposure Studies in Chemical Synthesis
Research into the occupational exposure specifically related to the synthesis of 5-amino-1-pentanol is limited in the provided search results. However, the compound is mentioned as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals pmarketresearch.com. Synthesis processes can involve different reagents and conditions, potentially leading to varying exposure scenarios for workers.
One study mentions 5-amino-1-pentanol being used as a starting reagent in the synthesis of amino-functionalized 4-chloro-2,2':6',2"-terpyridine and in the synthesis of S-glycosyl amino-acid building blocks sigmaaldrich.com. Another describes its use in the synthesis of a DOTA(Gd3+)-conjugate for imaging studies nih.gov. The synthesis of ceramide-type compounds can also involve 5-amino-1-pentanol as an amino-alcohol reactant google.com.
While direct occupational exposure studies during 5-amino-1-pentanol synthesis were not prominently found, the broader context of chemical synthesis involving this compound suggests potential exposure routes such as inhalation or dermal contact, depending on the specific process and handling procedures. A sustainability assessment framework for amine-based post-combustion CO2 capture mentions 5-amino-1-pentanol (5AP) and notes that inhalation inside the workplace would be one of the major exposure routes for workers, either through long-term fugitive emissions or short-term exposure from spills ethz.ch. This indicates that for applications where 5-amino-1-pentanol is handled in industrial settings, potential for occupational exposure exists.
Environmental Monitoring Methods for 5-Amino-1-pentanol
Specific, detailed methods solely for the environmental monitoring of 5-amino-1-pentanol are not extensively described in the search results. However, the compound's properties and related research provide some context for potential monitoring approaches.
5-Amino-1-pentanol is miscible with water fishersci.fitradeindia.com. This suggests that if released into aqueous environments, it would likely disperse. Research on carbon nanodots derived from 5-amino-1-pentanol mentions their application in detecting graphene oxide in environmental water samples and human blood and urine samples using a label-free fluorescence sensor acs.org. While this study focuses on the application of materials derived from 5-amino-1-pentanol for environmental monitoring, it highlights the relevance of monitoring in environmental matrices.
The broader field of environmental monitoring for amine-comprising substrates is an area of research. Electrochemical biosensors are being developed for label-free sensing of small molecule analytes such as amines in various applications, including environmental sensing and wastewater stream monitoring google.com. Given that 5-amino-1-pentanol is a primary amino alcohol, techniques developed for monitoring other amine compounds in the environment might be adaptable.
Research on the environmental fate of other pentanol (B124592) isomers, such as 1-pentanol, 2-pentanol, and 3-pentanol, indicates they can undergo hydrogen atom abstraction reactions with OH radicals in the atmosphere, with varying calculated lifetimes science.govscience.gov. While 5-amino-1-pentanol has different functional groups, this suggests atmospheric reactions could be a factor in its environmental fate, potentially requiring air monitoring methods if atmospheric release is a concern.
The use of 5-amino-1-pentanol in amine-based CO2 capture processes is also noted ethz.chrsc.org. In such applications, monitoring for potential emissions and degradation products, such as nitrosamines and ammonia (B1221849), is relevant for environmental and occupational safety ethz.chresearchgate.net. While not a direct monitoring method for 5-amino-1-pentanol itself, the techniques used in these contexts for related amine compounds and their byproducts could potentially inform monitoring strategies for 5-amino-1-pentanol if it were used in similar large-scale industrial processes.
Future Research Directions and Emerging Trends for 5 Amino 1 Pentanol
Integration of Artificial Intelligence and Machine Learning in 5-Amino-1-pentanol Research
The application of Artificial Intelligence (AI) and Machine Learning (ML) is set to significantly impact the chemical sciences, including research involving compounds like 5-Amino-1-pentanol. These technologies can accelerate discovery and optimization processes that were previously reliant on extensive empirical experimentation.
Nanomaterial and Advanced Composite Applications with 5-Amino-1-pentanol
5-Amino-1-pentanol's bifunctional nature, possessing both amine and hydroxyl groups, makes it a valuable molecule for modifying and integrating into advanced materials, particularly nanomaterials and polymers.
Surface Functionalization of Nanoparticles
The amine and hydroxyl groups of 5-Amino-1-pentanol can be utilized to functionalize the surface of various nanoparticles. This functionalization can impart new properties to the nanoparticles, such as altered surface charge, improved dispersibility in different media, or the ability to conjugate with other molecules like targeting ligands or therapeutic agents. For example, charge-switchable polymeric nanoparticles have been synthesized using a block copolymer incorporating 5-amino-1-pentanol derivatives, allowing for surface charge conversion in response to environmental pH, which is relevant for targeted drug delivery systems. nih.govresearchgate.net Surface modification of polymeric micelles with ligand molecules is a wide application for advanced tumor therapy. nih.gov This demonstrates the potential of incorporating 5-AP derivatives into nanoparticle structures for tailored interactions and functionalities.
Integration into Self-Healing Materials
5-Amino-1-pentanol can be integrated into the matrix of self-healing materials, particularly polymers and hydrogels. Its functional groups can participate in dynamic bonds or cross-linking reactions that are capable of breaking and reforming, enabling the material to repair damage autonomously. 5-Amino-1-pentanol has been successfully used as a low molecular weight gelator in the development of self-healing supramolecular metallohydrogels. researchgate.net These hydrogels exhibit rapid self-healing capabilities and have shown potential for applications in flexible electronics and non-volatile memory devices. researchgate.net Additionally, 5-amino-1-pentanol has been mentioned as a component in the development of self-healing polymer composites and elastomers, where reversible bonds contribute to the material's ability to dissipate energy and self-repair. sci-hub.seacs.org
Sustainable Chemistry and Circular Economy Perspectives for 5-Amino-1-pentanol Production and Use
There is a growing focus on developing sustainable and environmentally friendly methods for producing chemicals. For 5-Amino-1-pentanol, this involves exploring bio-based feedstocks and efficient catalytic processes that align with the principles of green chemistry and the circular economy.
Research is actively exploring the production of 5-Amino-1-pentanol from biomass-derived sources. Efficient catalytic methods are being developed for the reductive amination of biomass-derived precursors, such as 2-hydroxytetrahydropyran (B1345630), to produce 5-Amino-1-pentanol. researchgate.net This approach utilizes renewable resources and aims to reduce reliance on petrochemical feedstocks. The synthesis of high-value-added chemicals from biomass is considered a crucial strategy to mitigate dependency on fossil resources and integrate renewable resources into a circular economy. researchgate.netacs.org 5-Amino-1-pentanol is highlighted as an important intermediate chemical that can be produced from biomass-derived oxygenates. acs.org The development of sustainable catalytic strategies for the amination of bio-derived molecules, including those that can yield 5-amino-1-pentanol, is an active area of research. researchgate.net These efforts contribute to the broader goal of establishing a circular economy in the chemical industry, where resources are utilized efficiently and waste is minimized. tju.edu.cn
Valorization of Biomass for 5-Amino-1-pentanol Precursors
The increasing emphasis on sustainable chemistry and reducing reliance on petrochemical feedstocks has driven research into producing 5-amino-1-pentanol from biomass-derived resources. Biomass contains various platform molecules that can serve as precursors for 5-AP synthesis.
One prominent route involves the use of furfural (B47365), a platform chemical readily accessible from pentoses found in lignocellulosic biomass. wikipedia.orgcsic.es Furfural can be converted through a series of steps to dihydropyran, which then undergoes hydration and reductive amination to yield 5-amino-1-pentanol. wikipedia.orgacs.org
Research has focused on developing efficient catalytic systems for these transformations. For instance, studies have investigated the reductive amination of 2-hydroxytetrahydropyran (2-HTHP), a derivative of dihydropyran, using various supported nickel catalysts. researchgate.netresearchgate.net Nickel catalysts supported on materials like ZrO₂ have shown high activity and selectivity for this reaction, achieving high yields of 5-AP under mild conditions. researchgate.net Hydrotalcite-based Ni-Mg₃AlOₓ catalysts have also demonstrated promising performance and stability in the reductive amination of 2-HTHP derived from bio-furfural. acs.orgresearchgate.netacs.org
Another approach explores the synthesis of 5-AP from biomass-derived furfurylamine (B118560) through selective hydrogenolysis. researchgate.netacs.orgfigshare.com Platinum catalysts supported on TiO₂ have shown high efficiency and stability in cleaving the α–C–O bond in furfurylamine at ambient temperature, leading to high yields of 5-AP. acs.orgfigshare.com
Enzymatic pathways are also being explored for the biosynthesis of 5-AP from renewable feedstocks. Engineered microorganisms, such as E. coli strains, have been developed to convert lysine (B10760008) into 5-AP through energy-conserving pathways involving transamination and reduction reactions.
These research efforts highlight the potential for utilizing renewable biomass resources to produce 5-amino-1-pentanol, contributing to a more sustainable chemical industry.
Here is a summary of some research findings on biomass valorization routes to 5-Amino-1-pentanol:
| Biomass Precursor | Intermediate(s) | Catalyst System | Reaction Conditions | Reported Yield of 5-AP | Source |
| Furfural | Dihydropyran, 2-HTHP | Ni-Mg₃AlOₓ catalysts (hydrotalcite) | 60 °C, 2 MPa H₂ | Up to 85% (from dihydropyran) acs.orgresearchgate.net | acs.orgresearchgate.net |
| Furfural | Dihydropyran, 2-HTHP | Ni/ZrO₂ catalyst | 80 °C, 2 MPa H₂, aqueous solution | Up to 90.8% (from 2-HTHP) researchgate.net | researchgate.net |
| Furfural | Furfuronitrile, Furfurylamine | Pt/TiO₂ catalyst | 30 °C, 2.0 MPa H₂, water | Up to 85.4% (from furfurylamine) acs.orgfigshare.com | acs.orgfigshare.com |
| Lysine | - | Engineered E. coli strains | Bioreactor conditions | 1.5 g/L |
Recycling and Reutilization Strategies
Efficient recycling and reutilization strategies for 5-amino-1-pentanol and related process streams are crucial for enhancing the sustainability and economic viability of its production and application. Given that 5-AP is utilized in various chemical syntheses, including the production of polymers, pharmaceuticals, and specialty chemicals, minimizing waste and recovering valuable materials are key research areas. pmarketresearch.com
Research into the synthesis of 5-AP often involves catalytic processes. The stability and recyclability of the catalysts used in these reactions are important considerations for sustainable production. Studies evaluating the stability of catalysts, such as Ni/ZrO₂ and Ni-Mg₃AlOₓ, in continuous flow reactors for 5-AP synthesis from biomass-derived precursors have shown promising results, with catalysts maintaining activity over extended periods. researchgate.netacs.org The ability to recycle and reuse these catalysts directly contributes to a more sustainable process by reducing the need for fresh catalyst synthesis and disposal.
Furthermore, the potential for recycling and reutilization extends to the products derived from 5-amino-1-pentanol. For example, 5-AP is a building block for biodegradable polyesteramides. wikipedia.org Research into the lifecycle of these biodegradable polymers, including their degradation pathways and potential for recycling the monomers or oligomers, would contribute to a circular economy model.
While specific detailed research findings solely focused on the recycling and reutilization of 5-amino-1-pentanol itself as a compound (e.g., recovering unreacted 5-AP from a reaction mixture or recycling products back into precursors) are less extensively highlighted in the provided search results compared to its synthesis from renewable sources, the broader trend in sustainable chemistry emphasizes the importance of these strategies. The development of efficient separation techniques and catalytic processes that allow for the recovery and reuse of 5-AP from reaction mixtures or the breakdown and reutilization of materials synthesized from 5-AP are areas for future research.
The increasing market demand for 5-amino-1-pentanol in various applications, including pharmaceuticals and specialty chemicals, underscores the need for efficient and sustainable production methods that incorporate recycling and reutilization principles to minimize environmental impact and improve resource efficiency. pmarketresearch.com
Q & A
Q. What are the common synthesis methods for 5-amino-1-pentanol in laboratory settings?
The primary synthesis route involves reductive amination of biomass-derived 2-hydroxytetrahydropyran (2-HTHP) using supported Ni catalysts. For example, Ni/ZrO₂ achieves a 90.8% yield under optimized conditions (aqueous solution, 100°C, 4 MPa H₂). Key steps include tautomerization of 2-HTHP to 5-hydroxypentanal, followed by reductive amination . Alternative methods include enzymatic pathways , where engineered E. coli strains convert lysine into 5-amino-1-pentanol via decarboxylation and transamination, yielding 1.5 g/L in bioreactors .
Q. What are the primary research applications of 5-amino-1-pentanol in material science?
5-Amino-1-pentanol serves as a pH-sensitive building block in polymer design. For instance, it is used to synthesize pH-responsive micelles for drug delivery systems. When functionalized with methoxypolyethylene glycol (mPEG-NH₂) and galactose, these micelles exhibit controlled release of chemotherapeutics like paclitaxel under acidic conditions . Its amino and hydroxyl groups also enable covalent bonding in self-healing hydrogels .
Q. What safety precautions are necessary when handling 5-amino-1-pentanol in experimental setups?
Due to its acute oral toxicity (Category 4) and corrosive properties , researchers must:
- Use full-face respirators (NIOSH N100 or EN 143 P3) to avoid inhalation .
- Wear chemically resistant gloves (e.g., nitrile) and complete protective suits to prevent skin contact .
- Store under inert gas (e.g., nitrogen) in tightly sealed containers to mitigate CO₂ sensitivity .
Advanced Research Questions
Q. How do supported Ni catalysts enhance the efficiency of 5-amino-1-pentanol synthesis via reductive amination?
The catalytic performance depends on metal-support interactions . For example, Ni/ZrO₂ exhibits high reducibility and surface acidity, which promote 5-hydroxypentanal adsorption and selective amination. In contrast, Ni/SiO₂ favors undesired aldol condensation. Optimization involves tuning Ni particle size (5–10 nm) and support acidity (e.g., ZrO₂’s Lewis acid sites) to minimize byproducts .
Q. What thermodynamic models are used to predict the vaporization behavior of 5-amino-1-pentanol and similar amino alcohols?
The group-additivity (GA) method correlates vaporization enthalpy (Δl_gH°) with carbon chain length (NC). For 5-amino-1-pentanol (NC=5), Δl_gH° follows the equation: Δl_gH°(298.15 K) = 48.6 + 4.76×N*C (R²=0.9998). Experimental vapor pressures (0.1–10 kPa) measured via transpiration methods validate these models .
Q. What role does 5-amino-1-pentanol play in the design of pH-responsive drug delivery systems?
It acts as a hydrophobic core modifier in micelle synthesis. For example, BPAU-NH₂-Gal micelles incorporate 5-amino-1-pentanol to enhance stability (CMC=0.02 mg/mL) and enable pH-triggered drug release via protonation of amino groups in acidic environments (e.g., tumor tissues) .
Q. How can isotopic labeling techniques elucidate the reaction mechanisms in 5-amino-1-pentanol transformations?
Deuterium tracing (e.g., D₂O) identifies active sites in catalytic cycles. For instance, SiO₂-catalyzed dehydration of 5-amino-1-pentanol to piperidine involves surface hydroxy groups as proton donors, confirmed by isotopic exchange experiments .
Q. What factors influence the selectivity of SiO₂ catalysts in the dehydration of 5-amino-1-pentanol to piperidine?
Weak Brønsted acidity and surface silanol density are critical. At 300°C, SiO₂ achieves 94.8% piperidine selectivity by favoring intramolecular cyclization over intermolecular condensation. Higher acidity (e.g., Al₂O₃) promotes undesired oligomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
